Benzyl-PEG4-acyl chloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C16H23ClO6 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate |
InChI |
InChI=1S/C16H23ClO6/c17-16(18)23-13-12-21-9-8-19-6-7-20-10-11-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
Clave InChI |
OJEVFRTYDYXNJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOC(=O)Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG4-acyl chloride: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG4-acyl chloride is a heterobifunctional linker predominantly utilized in the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, catering to the needs of researchers and professionals in drug development.
Chemical Properties and Structure
This compound is a molecule composed of three key functional components: a benzyl (B1604629) group, a tetraethylene glycol (PEG4) spacer, and a reactive acyl chloride group. This unique combination of moieties imparts specific chemical characteristics that are vital for its role as a PROTAC linker.
Structure:
The chemical structure of this compound is characterized by a benzyl ether at one terminus of the PEG4 chain and an acyl chloride at the other. The flexible PEG4 spacer provides desirable solubility properties and spatial orientation for the effective formation of a ternary complex between the target protein and an E3 ligase.[3]
Molecular Formula: C₁₆H₂₃ClO₆[4]
Molecular Weight: 346.80 g/mol [4]
SMILES: ClC(OCCOCCOCCOCCOCC1=CC=CC=C1)=O
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Benzyl-PEG4-acid[10] | Acyl Chlorides (General)[11][12] |
| Appearance | Likely a colorless to light yellow liquid | Colorless to light yellow liquid | Colorless liquids with pungent odors |
| Solubility | Soluble in a range of organic solvents and likely has some aqueous solubility due to the PEG chain. | Soluble in DMSO (≥ 100 mg/mL) | Soluble in organic solvents, react with water. |
| Stability | Moisture-sensitive; should be stored in a dry, inert atmosphere.[13] | Stable for 3 years at -20°C. | Highly reactive and prone to hydrolysis. |
| Boiling Point | Not available | Not available | Lower than corresponding carboxylic acids. |
| Melting Point | Not available | Not available | Lower than corresponding carboxylic acids. |
| Density | Not available | 1.138 g/cm³ | Generally denser than water. |
Reactivity and Stability
The reactivity of this compound is dominated by the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution reactions.[9][14] This high reactivity is essential for its function in covalently linking to a warhead or an E3 ligase ligand during PROTAC synthesis.
Key reactions include:
-
Reaction with amines: Forms stable amide bonds. This is the most common reaction in PROTAC synthesis for attaching the linker to a ligand containing a primary or secondary amine.
-
Reaction with alcohols: Forms esters.
-
Hydrolysis: Reacts with water to form the corresponding carboxylic acid, Benzyl-PEG4-acid. This is an undesirable side reaction, and therefore, all manipulations should be carried out under anhydrous conditions.[15]
Due to its moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize degradation.[13]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically starts from its corresponding carboxylic acid, Benzyl-PEG4-acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry.[16][17][18]
General Protocol for the Synthesis of this compound from Benzyl-PEG4-acid:
-
Materials: Benzyl-PEG4-acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent, and a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Procedure:
-
Dissolve Benzyl-PEG4-acid in anhydrous DCM under an inert atmosphere.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride).
-
Once the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude this compound.
-
-
Purification: The product is often used in the next step without further purification due to its high reactivity. If necessary, purification can be attempted by distillation under high vacuum, though care must be taken to avoid decomposition.
Caption: A generalized workflow for the synthesis of this compound.
General Protocol for Acylation in PROTAC Synthesis
This compound is used to conjugate a warhead (targeting the protein of interest) with an E3 ligase ligand. The following is a general protocol for the acylation of an amine-containing ligand.
-
Materials: Amine-containing ligand (warhead or E3 ligase binder), this compound, anhydrous aprotic solvent (e.g., DCM, THF, or DMF), and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Procedure:
-
Dissolve the amine-containing ligand and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for a short period and then warm to room temperature, stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any unreacted starting materials.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
-
Purification: The resulting PROTAC molecule is purified using standard techniques such as column chromatography or preparative HPLC.[19]
Caption: An experimental workflow for the synthesis of a PROTAC molecule.
Application in PROTAC Technology
The primary application of this compound is in the construction of PROTACs. These bifunctional molecules simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][20]
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves several key steps:
-
Binding: The PROTAC molecule binds to both the target protein of interest (POI) and an E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.[21][]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable chemical tool for researchers engaged in the development of PROTACs and other targeted therapies. Its well-defined structure, incorporating a reactive acyl chloride for conjugation, a flexible PEG spacer for optimal biological activity, and a versatile benzyl group, makes it an important building block in modern drug discovery. Understanding its chemical properties, reactivity, and appropriate handling procedures is paramount for its successful application in the synthesis of novel protein degraders.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. purepeg.com [purepeg.com]
- 4. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. Benzyl-PEG-OH, 5,000 MW | BroadPharm [broadpharm.com]
- 6. Benzyl-PEG-acid | AxisPharm [axispharm.com]
- 7. Benzyl-PEG2-alcohol, 0622-08-02 | BroadPharm [broadpharm.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. byjus.com [byjus.com]
- 12. Acyl chloride - Wikipedia [en.wikipedia.org]
- 13. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chemrevise.org [chemrevise.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. portlandpress.com [portlandpress.com]
- 21. researchgate.net [researchgate.net]
Benzyl-PEG4-acyl chloride mechanism of action in bioconjugation
An In-depth Technical Guide to the Bioconjugation Mechanism of Benzyl-PEG4-acyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional molecule increasingly utilized in the field of bioconjugation. Comprising a stable benzyl (B1604629) protecting group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a highly reactive acyl chloride functional group, this reagent serves as a critical linker for covalently attaching molecules to proteins, peptides, and other biomolecules. The PEG4 linker enhances solubility and provides spatial separation between the conjugated moieties, which is often crucial for maintaining biological activity.
The primary application for linkers like this compound is in the synthesis of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease.[1] In this context, the linker physically connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.[1] The reactivity of the acyl chloride group makes it a valuable tool for the facile construction of these and other advanced bioconjugates.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The utility of this compound in bioconjugation is centered on the high reactivity of the acyl chloride functional group toward nucleophiles present on biomolecules. The underlying mechanism is a nucleophilic acyl substitution , often described as a nucleophilic addition-elimination reaction.[3][4][5][6][7][8]
The carbonyl carbon of the acyl chloride is highly electrophilic due to the strong electron-withdrawing inductive effects of both the adjacent oxygen and chlorine atoms.[3] This pronounced partial positive charge makes it an excellent target for attack by nucleophiles.
Reaction with Primary Amines: The most common targets for acylation in bioconjugation are primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a polypeptide chain.[9][10] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[3][5][6][7]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is ejected as it is a good leaving group.[6][11] A base, often an excess of the amine nucleophile or an added non-nucleophilic base like triethylamine, then deprotonates the nitrogen to yield a stable amide bond and a salt byproduct (e.g., triethylammonium (B8662869) chloride).[4][5]
Reactivity and Selectivity
While primary amines are the predominant target, other nucleophilic residues can potentially react with acyl chlorides. The primary competing reaction is hydrolysis, where water acts as the nucleophile.
-
Amines (Lysine, N-terminus): Highly reactive, forming stable amide bonds. This is the desired reaction pathway in bioconjugation.
-
Thiols (Cysteine): Thiols are good nucleophiles and can react with acyl chlorides to form thioesters. However, thioesters are generally more labile (prone to hydrolysis) than amides. In proteins with accessible and highly reactive cysteine residues, S-acylation can be a competing pathway.
-
Hydroxyls (Serine, Threonine, Tyrosine): Aliphatic hydroxyl groups are significantly weaker nucleophiles than amines and are generally unreactive under typical bioconjugation conditions. The phenolic hydroxyl of tyrosine is more nucleophilic but still less reactive than primary amines.
-
Hydrolysis: Acyl chlorides react readily with water to hydrolyze back to the corresponding carboxylic acid, releasing HCl.[8][12][13] This is the most significant side reaction and reduces the efficiency of the desired bioconjugation. To mitigate hydrolysis, reactions are often performed in anhydrous organic solvents (like DMF or DCM), or if in an aqueous medium, at a controlled, slightly alkaline pH where the amine nucleophile is deprotonated and more reactive, while minimizing the lifespan of the acyl chloride to non-productive hydrolysis.
Quantitative Data Summary
The efficiency of bioconjugation with this compound depends on several factors. The following tables summarize representative data on the relative reactivity of nucleophiles and the impact of reaction conditions.
Table 1: Representative Relative Reactivity of Nucleophilic Groups with Acyl Chlorides
| Nucleophilic Group | Biomolecule Residue | Relative Reaction Rate | Resulting Bond | Bond Stability |
|---|---|---|---|---|
| Amine (-NH₂) | Lysine, N-Terminus | 100 | Amide | Very High |
| Thiol (-SH) | Cysteine | ~1-10 | Thioester | Moderate |
| Water (H₂O) | Solvent | ~0.1-1 | Carboxylic Acid | (Hydrolysis) |
| Hydroxyl (-OH) | Serine, Threonine | < 0.01 | Ester | Low-Moderate |
Note: Data is illustrative and relative rates can vary significantly based on residue accessibility, pKa, and reaction conditions.
Table 2: Effect of Reaction Parameters on Conjugation Efficiency
| Parameter | Condition | Effect on Amine Conjugation | Effect on Hydrolysis | Recommendation |
|---|---|---|---|---|
| pH (Aqueous) | pH 7.0 - 7.5 | Moderate | Moderate | Sub-optimal compromise |
| pH 8.0 - 8.5 | High (deprotonated amine) | High | Optimal for fast reactions | |
| pH < 6.5 | Low (protonated amine) | Low | Not recommended | |
| Solvent | Aprotic (DMF, DMSO) | High | Minimal (if anhydrous) | Ideal for soluble biomolecules |
| Aqueous Buffer | Moderate to High | Significant | Necessary for most proteins | |
| Temperature | 0 - 4 °C | Slower Rate | Slower Rate | Control for sensitive proteins |
| Room Temperature | Faster Rate | Faster Rate | Common for robust reactions | |
| Reagent Excess | 1-5 equivalents | Increased conjugation | Increased background hydrolysis | Optimize for target modification level |
| | >10 equivalents | Higher modification | Significant hydrolysis/side reaction | Risk of non-specific modification |
Experimental Protocols
Below is a general protocol for the conjugation of this compound to a model protein rich in surface-exposed lysines, such as Bovine Serum Albumin (BSA).
Materials:
-
Protein (e.g., BSA)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate, pH 8.0
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
Protocol:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL. If necessary, buffer exchange the protein into the Reaction Buffer to remove any interfering nucleophiles (e.g., Tris or azide).
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF (e.g., 100 mM). Acyl chlorides are moisture-sensitive, so minimize exposure to air.[14]
-
Conjugation Reaction:
-
Place the protein solution in a reaction vessel on a stirrer at 4°C or room temperature.
-
Slowly add the desired molar excess (e.g., 5-10 equivalents) of the this compound stock solution to the stirring protein solution. Adding the reagent dropwise helps to maximize reaction with the protein over hydrolysis.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted acyl chloride. The primary amine in Tris will react with the remaining reagent. Incubate for 30 minutes.
-
Purification: Remove excess reagent, byproducts, and quenched reagent by SEC or dialysis. For dialysis, use a membrane with an appropriate molecular weight cut-off (MWCO) and perform against a suitable storage buffer (e.g., PBS, pH 7.4) with multiple buffer changes.
-
Analysis: Characterize the resulting conjugate using:
-
SDS-PAGE: To visualize the increase in molecular weight of the modified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent modification and determine the distribution of conjugated species (number of linkers per protein).[15]
-
HPLC: To assess the purity of the conjugate.
-
Application Spotlight: Role in PROTAC Synthesis
The structure of this compound makes it an effective building block for PROTACs. The acyl chloride provides a reactive handle to attach the linker to a ligand for either the target protein or the E3 ligase, assuming that ligand has a suitable primary or secondary amine. The benzyl group can be a stable terminal cap or, in some synthetic routes, a protecting group that is later removed to allow for further elaboration.
Conclusion
This compound is a potent reagent for bioconjugation, driven by the highly efficient and selective reaction of its acyl chloride group with primary amines on biomolecules to form robust amide bonds. Understanding the core nucleophilic acyl substitution mechanism, potential side reactions like hydrolysis, and the impact of experimental conditions is paramount for its successful application. For professionals in drug development, particularly in the design of PROTACs and other complex bioconjugates, this linker offers a reliable method for covalently modifying biomolecules, enabling the construction of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
A Technical Guide to Benzyl-PEG4-acyl chloride: Properties and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-PEG4-acyl chloride, a heterobifunctional linker integral to the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and illustrates its role in modern drug discovery workflows.
Core Properties of this compound
This compound is a valuable crosslinking reagent characterized by a benzyl (B1604629) group for providing hydrophobicity and a flexible tetraethylene glycol (PEG4) spacer that enhances solubility and provides spatial separation between conjugated molecules. The terminal acyl chloride is a highly reactive group that readily forms stable amide bonds with primary and secondary amines.
A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C16H23ClO6 | [1][2][3] |
| Molecular Weight | 346.80 g/mol | [1][2][3] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Purity | >95% (as typically supplied) | |
| Storage Conditions | Store at -20°C, desiccated |
Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The linker connecting the E3 ligase ligand and the POI ligand is a critical component influencing the efficacy, solubility, and cell permeability of the PROTAC.[5][6][7]
This compound serves as a versatile building block for constructing these linkers. The acyl chloride group allows for covalent attachment to an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).[8][9] The benzyl group can be part of the final structure or a precursor to further functionalization. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][7]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and utilization of this compound. These are representative procedures based on established chemical principles for acylation reactions.[][11][12][13]
Synthesis of this compound from Benzyl-PEG4-acid
This protocol describes the conversion of the corresponding carboxylic acid to the highly reactive acyl chloride. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a standard and efficient method for this transformation.[13][14]
Materials:
-
Benzyl-PEG4-acid
-
Oxalyl chloride ((COCl)2)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Benzyl-PEG4-acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution with stirring.
-
Slowly add oxalyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution at room temperature. Gas evolution (CO2 and CO) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol (B129727) and analyzing the resulting methyl ester by LC-MS.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
Amide Bond Formation with an Amine-Containing Molecule
This protocol details the reaction of this compound with a primary or secondary amine, a key step in conjugating the linker to an E3 ligase ligand or a POI ligand.[][11]
Materials:
-
Crude this compound (from Protocol 3.1)
-
Amine-containing substrate (e.g., an E3 ligase ligand with a free amine) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.0-3.0 equivalents)
-
Nitrogen or Argon gas supply
-
Reaction flask with a magnetic stir bar
-
Standard aqueous work-up and purification supplies (separatory funnel, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DCM in a flask under an inert atmosphere.
-
Add the base (e.g., TEA or DIEA, 2.0-3.0 equivalents) to the solution and stir.
-
In a separate flask, dissolve the freshly prepared crude this compound in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred solution of the amine and base at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product by flash column chromatography on silica gel.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the chemical transformations and logical workflows involved in utilizing this compound.
Caption: Synthesis of this compound from its carboxylic acid precursor.
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
In-Depth Technical Guide to Benzyl-PEG4-Acyl Chloride for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG4-acyl chloride, a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formation.
Core Concepts: The Role of PEG Linkers in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.
PEG linkers, such as this compound, are frequently incorporated into PROTAC design due to their advantageous physicochemical properties. The ethylene (B1197577) glycol units enhance the hydrophilicity of the PROTAC molecule, which can improve aqueous solubility and cell permeability. The length and flexibility of the PEG chain can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase, thereby maximizing the efficiency of the ternary complex formation and subsequent protein degradation.
This compound: Technical Data and Supplier Information
Table 1: Technical and Supplier Information for Benzyl-PEG4 Linkers
| Feature | This compound | Benzyl-PEG4-acid |
| CAS Number | Not available | 127457-64-1[1][2] |
| Molecular Formula | C₁₆H₂₃ClO₆ | C₁₆H₂₄O₆[2] |
| Molecular Weight | 346.80 g/mol | 312.36 g/mol [1] |
| Appearance | Varies by supplier | Colorless to light yellow liquid[1] |
| Primary Supplier | MedChemExpress (Product No. HY-138513) | MedChemExpress, BroadPharm[2], AxisPharm |
| Storage Conditions | Refer to supplier recommendations | -20°C for long-term storage[1][2] |
| Key Application | PROTAC linker for amide bond formation | Precursor for activated linkers (e.g., acyl chloride, NHS ester)[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a PROTAC using a this compound linker.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of an amine-containing ligand (either for the POI or the E3 ligase) with the this compound linker.
Materials:
-
Amine-functionalized POI ligand or E3 ligase ligand
-
This compound
-
Anhydrous, amine-free solvent (e.g., dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF))
-
Inert gas (e.g., nitrogen or argon)
-
Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Reaction vessel and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica (B1680970) gel for column chromatography purification
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 equivalent) in the anhydrous solvent in a clean, dry reaction vessel.
-
Base Addition: Add the tertiary amine base (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Linker Addition: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the PROTAC molecule.
-
Characterization: Confirm the structure and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes a general method for assessing the efficacy of a synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with various concentrations of the synthesized PROTAC. Include a vehicle-only control. Incubate for a desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation.
Mandatory Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the key steps in the development and testing of a novel PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
An In-depth Technical Guide to the Role of the PEG4 Linker in Benzyl-PEG4-acyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of advanced bioconjugation and drug development, linker molecules are critical components that significantly influence the efficacy, stability, and pharmacokinetic properties of complex biologics. Benzyl-PEG4-acyl chloride is a heterobifunctional linker designed for such sophisticated applications. This molecule incorporates three key functional domains: a benzyl (B1604629) group, a discrete four-unit polyethylene (B3416737) glycol (PEG4) chain, and a highly reactive acyl chloride group.
This technical guide provides an in-depth analysis of the core component: the PEG4 linker. We will explore its fundamental role in modulating the physicochemical properties of the parent molecule and its subsequent conjugates. Furthermore, this guide will present quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for professionals in the field.
Core Components and Their Functions
The this compound molecule is architecturally designed for specific functions:
-
Benzyl Group : This group can serve multiple purposes. It may act as a stable hydrophobic moiety for interacting with specific biological targets or as a protective group for an alcohol, which can be deprotected under specific conditions (e.g., hydrogenolysis)[1][2].
-
Acyl Chloride : As a highly reactive derivative of a carboxylic acid, the acyl chloride group is an efficient acylating agent.[3] It readily reacts with nucleophiles such as primary amines (e.g., lysine (B10760008) residues on proteins) and alcohols to form stable amide or ester bonds, respectively[4]. This reactivity makes it a powerful tool for covalent conjugation[3][4].
-
PEG4 Linker : This discrete polyethylene glycol chain is the central focus of this guide. It is not merely a spacer but a functional component that imparts crucial properties to the entire molecule and its conjugates[5][6].
The Pivotal Role of the PEG4 Linker
The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms.[5] It is a monodispersed linker, meaning it has a precise and defined length and molecular weight, which is critical for producing homogenous conjugates[7].
Enhanced Hydrophilicity and Solubility
Many potent therapeutic agents, such as those used in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), are hydrophobic.[] This poor water solubility can lead to aggregation, reducing efficacy and potentially increasing immunogenicity.[] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, which helps to prevent aggregation and improves its handling and formulation.[9]
Improved Pharmacokinetics and Stability
The PEG4 linker contributes to a longer circulation half-life and can alter the biodistribution of a bioconjugate.[5] By increasing hydrophilicity and creating a protective hydration shell, the PEG component can shield the conjugate from enzymatic degradation and reduce renal clearance.[10][11] This "shielding" effect can also mask immunogenic epitopes, reducing the risk of an immune response.[5]
Optimal Spacing and Reduced Steric Hindrance
The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[5] In applications like PROTACs, where a molecule must simultaneously bind a target protein and an E3 ligase, the linker's length and flexibility are paramount for allowing the formation of a stable ternary complex.[12] This separation minimizes steric hindrance and ensures that the biological activity of the conjugated molecules is retained.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data for a linker like this compound. These values are representative and may vary based on the specific synthesis and purification methods employed.
| Parameter | Value | Method of Analysis | Significance |
| Purity | >95% | HPLC, NMR | High purity is essential to avoid side reactions and ensure reproducibility. |
| Molecular Weight | 312.36 g/mol | Mass Spectrometry | Confirms the identity of the molecule. |
| Solubility | Soluble in organic solvents (DMF, DMSO, DCM) | Visual Inspection | Determines appropriate solvents for reaction setup. |
| Acyl Chloride Reactivity | Half-life < 10 min in aqueous buffer (pH 8.5) | Time-course NMR or HPLC | Indicates the need for anhydrous conditions during storage and initial reaction stages. |
| Conjugation Efficiency | >90% conjugation to model amine (e.g., benzylamine) in 1 hour | LC-MS | Demonstrates the high reactivity and efficiency of the linker. |
| PEG4 Spacer Length | ~14 Å (1.4 nm) | Calculated | Provides optimal spacing for many bioconjugation applications.[5] |
Experimental Protocols
The following are detailed protocols for the use of this compound in a typical bioconjugation experiment.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the conjugation of the linker to primary amines (e.g., lysine residues) on a model protein, such as Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
-
Ice bath
Procedure:
-
Protein Preparation : Prepare a solution of BSA at a concentration of 10 mg/mL in PBS (pH 8.0-8.5).
-
Linker Preparation : Immediately before use, dissolve this compound in anhydrous DMF to a concentration of 10 mM. Note: Acyl chlorides are moisture-sensitive and should be handled in a dry environment.
-
Reaction Setup : Place the BSA solution in a reaction vessel on an ice bath to minimize protein degradation.
-
Conjugation : While gently stirring the BSA solution, add a 10-fold molar excess of the this compound solution dropwise.
-
Incubation : Allow the reaction to proceed for 1-2 hours at 4°C with gentle stirring.
-
Quenching : Quench the reaction by adding a final concentration of 50 mM Tris or glycine (B1666218) to react with any remaining acyl chloride.
-
Purification : Remove excess, unreacted linker and quenching agent by passing the reaction mixture through a spin desalting column equilibrated with PBS (pH 7.4).
Protocol 2: Characterization of the Protein Conjugate
This protocol describes methods to confirm the successful conjugation of the linker to the protein.
Materials:
-
Purified protein conjugate from Protocol 1
-
SDS-PAGE gel and running apparatus
-
Coomassie Brilliant Blue stain
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
SDS-PAGE Analysis :
-
Run samples of the unmodified BSA and the purified conjugate on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
A successful conjugation will result in a shift to a higher molecular weight for the conjugated protein compared to the unmodified protein.[13]
-
-
Mass Spectrometry Analysis :
-
Analyze the unmodified BSA and the purified conjugate by mass spectrometry.
-
The mass spectrum of the conjugate will show an increase in mass corresponding to the addition of one or more Benzyl-PEG4 moieties (mass of Benzyl-PEG4 = 276.36 Da, after loss of HCl). This allows for the determination of the degree of labeling.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Protein Conjugation
Caption: Workflow for bioconjugation using this compound.
Diagram 2: Hypothetical Role in a PROTAC Signaling Pathway
Caption: Role of a PEG4-linked PROTAC in targeted protein degradation.
Conclusion
The PEG4 linker within the this compound molecule is a critical determinant of its utility in modern bioconjugation and drug development.[6] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges, including solubility, stability, aggregation, and pharmacokinetics.[5][9] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of this and similar PEG-based technologies in creating next-generation therapeutics and research tools.
References
- 1. Benzyl-PEG4-acid, 127457-64-1 | BroadPharm [broadpharm.com]
- 2. Benzyl-PEG-acid | AxisPharm [axispharm.com]
- 3. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 4. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity of Benzyl-PEG4-Acyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG4-acyl chloride is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules and targeted therapies, most notably as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the reactivity of this compound with primary amines, detailing the underlying reaction mechanism, optimal reaction conditions, potential side reactions, and experimental protocols for its effective use in bioconjugation and drug development.
Core Reaction: Acylation of Primary Amines
The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution, resulting in the formation of a stable N-substituted amide bond and hydrochloric acid (HCl) as a byproduct.[3][4] This reaction is highly efficient and proceeds readily under mild conditions.
The general reaction can be depicted as follows:
R-NH₂ + Cl-CO-PEG4-Benzyl → R-NH-CO-PEG4-Benzyl + HCl
Where R represents an alkyl or aryl group of the primary amine.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[2][3]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[2][3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a base present in the reaction mixture, to yield the final, stable amide product.[3] The hydrochloric acid generated in the reaction is neutralized by the base.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to Benzyl-PEG4-Acyl Chloride for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential application of Benzyl-PEG4-acyl chloride as a linker in the development of antibody-drug conjugates (ADCs). While primarily recognized for its use in Proteolysis Targeting Chimeras (PROTACs), the unique structural components of this linker—a benzyl (B1604629) protecting group, a tetra-polyethylene glycol (PEG4) spacer, and a reactive acyl chloride—present a compelling theoretical framework for its adaptation in ADC technology. This document provides a comprehensive overview of its chemical properties, a discussion of its potential advantages in ADC construction, detailed hypothetical experimental protocols, and visualizations of relevant biological and chemical processes.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-drug conjugates are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] An ADC consists of three primary components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.
The linker is a critical determinant of the ADC's success, influencing its stability, pharmacokinetics, and the mechanism of drug release.[1] Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug after the lysosomal degradation of the antibody.[2]
This compound: A Novel Linker for ADCs
This compound is a heterobifunctional linker that, while not yet established in mainstream ADC development, possesses several features that make it a promising candidate for investigation.
Chemical Structure and Properties:
-
Benzyl Group: This component serves as a protecting group for a terminal functional group (in the precursor, Benzyl-PEG4-acid). Its removal, typically through hydrogenolysis, is a necessary step to reveal a functional group for payload conjugation.
-
PEG4 Spacer: The tetra-polyethylene glycol spacer is a key feature that can enhance the physicochemical properties of the resulting ADC. PEG linkers are known to increase hydrophilicity and solubility, which is particularly advantageous when working with hydrophobic payloads.[3][] This can help to prevent aggregation and improve the pharmacokinetic profile of the ADC.[3] The PEG4 spacer provides a defined length of approximately 1.4 nm, offering spatial separation between the antibody and the payload, which can be crucial for maintaining the antibody's binding affinity.[3]
-
Acyl Chloride: This highly reactive functional group can readily react with nucleophiles, such as the primary amines on the side chains of lysine (B10760008) residues on the surface of an antibody, to form stable amide bonds. This provides a direct and efficient method for conjugation.
Data Presentation: The Impact of PEGylation on ADC Properties
While specific data for this compound in ADCs is not yet available, the impact of PEGylation on ADC properties has been documented. The following tables summarize the expected effects based on data from ADCs with other PEG linkers.
| Parameter | No PEG Linker | With PEG4 Linker (Expected) | Rationale |
| Solubility | Low (with hydrophobic payload) | High | The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation.[3] |
| Aggregation | High | Low | The PEG chain creates a hydration shell and provides steric hindrance, reducing intermolecular hydrophobic interactions.[5] |
| Immunogenicity | Potential for immune response | Reduced | The "shielding" effect of the PEG spacer can mask immunogenic epitopes on the payload or linker.[3] |
| Drug-to-Antibody Ratio (DAR) | Variable | Potentially improved homogeneity | PEGylation can influence the accessibility of conjugation sites, and the use of a defined linker can lead to more consistent DAR values.[6] |
Table 1: Expected Physicochemical Properties of an ADC with a PEG4 Linker.
| Pharmacokinetic Parameter | No PEG Linker | With PEG4 Linker (Expected) | Rationale |
| Clearance Rate | Higher | Lower | Longer PEG chains have been shown to slow clearance; a PEG4 spacer is expected to contribute to this effect, though possibly to a lesser extent than longer chains.[3] |
| Circulation Half-life | Shorter | Longer | Increased hydrophilicity and stability contribute to a longer circulation half-life.[3] |
| Tumor Accumulation | Lower | Higher | Prolonged circulation can lead to increased exposure at the target site.[7] |
Table 2: Expected Pharmacokinetic Profile of an ADC with a PEG4 Linker.
Experimental Protocols
The following are detailed, hypothetical methodologies for the synthesis and characterization of an ADC using a Benzyl-PEG4 linker platform.
Synthesis of the Drug-Linker Conjugate
This protocol assumes the starting material is Benzyl-PEG4-acid, which is then conjugated to a payload containing a primary amine.
-
Deprotection of the Benzyl Group:
-
Dissolve Benzyl-PEG4-acid in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected PEG4-acid linker.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the deprotected PEG4-acid linker and N-hydroxysuccinimide (NHS) in an anhydrous solvent (e.g., DMF or DMSO) at a molar ratio of 1:1.2.
-
Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) at a molar ratio of 1:1.1 relative to the linker.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
-
The resulting solution contains the activated PEG4-NHS ester.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload in a suitable anhydrous solvent.
-
Add the solution of the activated PEG4-NHS ester to the payload solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, purify the drug-linker conjugate using column chromatography or preparative HPLC.
-
Conjugation of the Drug-Linker to the Antibody
This protocol describes the conjugation of the drug-linker, now with a reactive acyl chloride, to the lysine residues of a monoclonal antibody. This assumes the drug-linker has been synthesized with a terminal carboxylic acid that is then converted to an acyl chloride.
-
Preparation of the Acyl Chloride:
-
Dissolve the purified drug-linker conjugate (with a terminal carboxylic acid) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add a chlorinating agent, such as oxalyl chloride or thionyl chloride, dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the drug-linker-acyl chloride.
-
-
Antibody Preparation:
-
Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Ensure the antibody concentration is appropriate for the desired reaction scale (typically 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Dissolve the drug-linker-acyl chloride in a small amount of a water-miscible organic co-solvent (e.g., DMSO or DMF).
-
Add the drug-linker solution to the antibody solution in a controlled, dropwise manner with gentle stirring. A typical molar excess of the linker is 5-20 fold over the antibody.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[8]
-
Assess the purity and aggregation of the ADC by SEC.[5]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of ADCs with a Benzyl-PEG4 linker.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: A hypothetical workflow for ADC synthesis.
Caption: Relationship of linker components to ADC properties.
Conclusion
This compound, and its precursor Benzyl-PEG4-acid, represent a class of linkers with significant, albeit currently theoretical, potential in the field of antibody-drug conjugate development. The combination of a PEG4 spacer for improved physicochemical and pharmacokinetic properties, along with a reactive group for efficient and stable conjugation to an antibody, provides a strong rationale for its investigation. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a foundational resource for researchers and scientists looking to explore novel linker technologies in the pursuit of more effective and safer ADC therapeutics. Further experimental validation is required to fully elucidate the performance of this linker in preclinical and clinical settings.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Benzyl-PEG4-acyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG4-acyl chloride is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. As a member of the polyethylene (B3416737) glycol (PEG) family, it offers enhanced solubility and biocompatibility to modified molecules. The presence of a benzyl (B1604629) protecting group and a reactive acyl chloride moiety allows for its application in the synthesis of complex biomolecules, including its role as a PEG-based linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, handling procedures, and experimental protocols relevant to its application in research and development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in sensitive bioconjugation and drug delivery systems. While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts: the benzyl group, the tetra-polyethylene glycol (PEG4) spacer, and the highly reactive acyl chloride functional group. For comparative purposes, data for the analogous compound, Benzyl-PEG4-acid, is also presented.
Table 1: General Physicochemical Properties
| Property | This compound | Benzyl-PEG4-acid (for comparison) |
| Molecular Formula | C₁₆H₂₃ClO₆[1][2] | C₁₆H₂₄O₆[3][4] |
| Molecular Weight | 346.80 g/mol [2] | 312.36 g/mol [4] |
| Appearance | Not explicitly stated, likely a liquid | Colorless to light yellow liquid[4] |
| Density | Not explicitly stated | 1.138 g/cm³[4] |
Table 2: Solubility Profile
The solubility of this compound is largely dictated by the hydrophilic PEG4 chain. However, as an acyl chloride, it is highly reactive with protic solvents like water and alcohols.
| Solvent | Solubility of this compound | Solubility of Benzyl-PEG4-acid (for comparison) |
| Water | Reacts vigorously (hydrolyzes)[5][6] | Data not available |
| DMSO | Likely soluble, but may react over time | ≥ 100 mg/mL[4] |
| DMF | Likely soluble, but may react over time | Data not available |
| Dichloromethane (DCM) | Likely soluble | Data not available |
| Chloroform | Likely soluble | Data not available |
Table 3: Stability and Reactivity
The stability of this compound is primarily influenced by the highly reactive acyl chloride group.
| Condition | Stability Profile |
| Moisture/Water | Highly unstable; rapidly hydrolyzes to the corresponding carboxylic acid (Benzyl-PEG4-acid) and hydrochloric acid.[5][6][7] |
| Protic Solvents (e.g., alcohols, amines) | Highly reactive; undergoes nucleophilic acyl substitution. |
| Aprotic Solvents (e.g., DCM, Chloroform) | Generally stable if the solvent is anhydrous. |
| Elevated Temperature | May promote decomposition. |
| Long-term Storage | Should be stored under anhydrous and inert conditions to prevent degradation. Recommended storage is often at low temperatures. |
Experimental Protocols
Protocol 1: Determination of Solubility in Aprotic Solvents
Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic solvent.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., Dichloromethane, Tetrahydrofuran)
-
Small, dry glass vials with screw caps
-
Vortex mixer
-
Analytical balance
Methodology:
-
Add a pre-weighed amount (e.g., 1 mg) of this compound to a dry vial.
-
Add a small, measured volume (e.g., 100 µL) of the anhydrous solvent to the vial.
-
Cap the vial tightly and vortex for 30-60 seconds.
-
Visually inspect for complete dissolution.
-
If dissolved, continue to add small, pre-weighed portions of the compound until saturation is observed (i.e., solid material remains undissolved after vigorous mixing).
-
Calculate the solubility in mg/mL.
Protocol 2: Monitoring Hydrolysis via Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the rate of hydrolysis of this compound in the presence of moisture.
Materials:
-
This compound
-
Benzyl-PEG4-acid (as a standard)
-
Dichloromethane (anhydrous)
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes)
-
Visualization agent (e.g., potassium permanganate (B83412) stain)
Methodology:
-
Prepare a solution of this compound in anhydrous dichloromethane.
-
Spot this solution on a TLC plate.
-
Expose the remaining solution to ambient air for a defined period (e.g., 5, 15, 30 minutes).
-
At each time point, spot the exposed solution on the same TLC plate.
-
Also, spot a solution of the Benzyl-PEG4-acid standard.
-
Develop the TLC plate in the chosen mobile phase.
-
Dry the plate and visualize the spots. The appearance and intensification of a new spot corresponding to the Benzyl-PEG4-acid standard indicates hydrolysis.
Mandatory Visualizations
Conclusion
This compound is a valuable reagent for the synthesis of complex bioconjugates. Its utility is derived from the combined features of its benzyl protecting group, the hydrophilic PEG4 spacer, and the reactive acyl chloride handle. A thorough understanding of its physicochemical properties, particularly its high reactivity with protic species, is paramount for its successful application. The provided data and experimental protocols serve as a foundational guide for researchers in the effective use and characterization of this important crosslinking agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Benzyl-PEG4-acid, 127457-64-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. sciencemadness.org [sciencemadness.org]
An In-depth Technical Guide to the Synthesis and Derivatization of Benzyl-PEG4-acyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl-PEG4-acyl chloride, a versatile heterobifunctional linker, and its subsequent derivatization. This molecule is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of key chemical transformations and biological pathways.
Introduction to this compound
This compound is a chemical linker characterized by a benzyl-protected hydroxyl group at one end, a tetra-polyethylene glycol (PEG4) spacer, and a reactive acyl chloride group at the other end. The PEG spacer enhances aqueous solubility and provides flexibility, while the terminal functional groups allow for covalent linkage to two different molecules. Its primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.
Synthesis of this compound
The synthesis of this compound is a two-step process, starting from commercially available precursors. The first step involves the synthesis of the carboxylic acid precursor, Benzyl-PEG4-acid, followed by its conversion to the more reactive acyl chloride.
Synthesis of Benzyl-PEG4-acid
The synthesis of Benzyl-PEG4-acid is achieved through a Williamson ether synthesis followed by oxidation.
Experimental Protocol:
-
Alkylation of Tetraethylene Glycol: In a round-bottom flask, sodium hydride (1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and tetraethylene glycol (1.0 eq) is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of benzyl (B1604629) chloride (1.0 eq). The reaction is then allowed to warm to room temperature and stirred for 16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, Benzyl-PEG4-alcohol, is purified by column chromatography on silica (B1680970) gel.
-
Oxidation to Carboxylic Acid: The purified Benzyl-PEG4-alcohol (1.0 eq) is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water (1:1:1.5 v/v/v). Sodium periodate (B1199274) (4.0 eq) and ruthenium(III) chloride hydrate (B1144303) (0.05 eq) are added, and the mixture is stirred vigorously at room temperature for 24 hours.
-
Final Work-up and Purification: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Benzyl-PEG4-acid as a pale yellow oil.
| Parameter | Value |
| Starting Materials | Tetraethylene glycol, Benzyl chloride |
| Reagents | Sodium hydride, Sodium periodate, Ruthenium(III) chloride hydrate |
| Solvents | THF, Acetonitrile, Carbon tetrachloride, Water, Ethyl acetate, Diethyl ether |
| Reaction Time | 16 hours (alkylation), 24 hours (oxidation) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-70% (overall) |
Conversion of Benzyl-PEG4-acid to this compound
The carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride.
Experimental Protocol:
-
Reaction Setup: Benzyl-PEG4-acid (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Addition of Thionyl Chloride: The solution is cooled to 0 °C, and thionyl chloride (1.2 eq) is added dropwise with stirring. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is then added.
-
Reaction and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which is typically used immediately in the next step without further purification.
| Parameter | Value |
| Starting Material | Benzyl-PEG4-acid |
| Reagent | Thionyl chloride |
| Catalyst | N,N-dimethylformamide (DMF) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% (crude) |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Derivatization of this compound
The high reactivity of the acyl chloride group allows for efficient derivatization with various nucleophiles, primarily amines and alcohols (including phenols), to form stable amide and ester linkages, respectively.
Amide Formation with Primary Amines
Experimental Protocol (Example with 4-Fluoroaniline):
-
Reaction Setup: 4-Fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.1 eq) are dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Acyl Chloride: The solution is cooled to 0 °C, and a solution of freshly prepared this compound (1.05 eq) in anhydrous DCM is added dropwise with stirring.
-
Reaction and Work-up: The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the corresponding amide.
| Parameter | Value |
| Substrate | 4-Fluoroaniline |
| Reagent | This compound |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Ester Formation with Phenols
Experimental Protocol (Example with 4-Methoxyphenol):
-
Reaction Setup: 4-Methoxyphenol (1.0 eq) and pyridine (B92270) (1.2 eq) are dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Acyl Chloride: A solution of freshly prepared this compound (1.1 eq) in anhydrous DCM is added dropwise at room temperature.
-
Reaction and Work-up: The reaction is stirred at room temperature for 12-18 hours. The reaction mixture is then diluted with DCM and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the corresponding ester.
| Parameter | Value |
| Substrate | 4-Methoxyphenol |
| Reagent | This compound |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-18 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 80-90% |
Derivatization Reactions
Safety and Handling of Benzyl-PEG4-acyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Benzyl-PEG4-acyl chloride is a specialized chemical linker, often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its chemical structure combines a reactive acyl chloride group, a polyethylene (B3416737) glycol (PEG) spacer, and a benzyl (B1604629) protective group. The primary hazards stem from the acyl chloride moiety, which is highly reactive and corrosive.
Expected Hazards based on Functional Groups:
-
Acyl Chloride: Acyl chlorides are a class of highly reactive organic compounds.[3][4] They react violently with water and other nucleophilic reagents, releasing corrosive hydrogen chloride (HCl) gas.[4][5] This reaction is responsible for the fuming appearance in moist air.[4] Acyl chlorides cause severe skin burns and eye damage.[6] Inhalation of vapors can be harmful and cause respiratory irritation.[7]
-
Benzyl Group: Benzyl chloride is a known lachrymator (tear-inducing agent) and is irritating to the skin and mucous membranes.[8][9] It is classified as a hazardous substance and a potential carcinogen.[7][10][11]
-
PEG Spacer: The PEG component is generally considered to have low toxicity. Its presence primarily influences the physical properties of the molecule, such as solubility and boiling point.
Based on the GHS classification for similar compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed.[12]
-
Causes severe skin burns and eye damage.[6]
-
Toxic or harmful if inhaled.[7]
-
Potentially carcinogenic.[11]
-
Reacts violently with water.[5]
-
Very toxic to aquatic life with long-lasting effects.[12]
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below includes available information and data from related compounds for context.
| Property | This compound | Acetyl Chloride (for comparison) | Benzyl Chloride (for comparison) |
| Synonyms | N/A | Ethanoyl chloride | α-Chlorotoluene |
| CAS Number | Not Found | 75-36-5 | 100-44-7 |
| Molecular Formula | C₁₆H₂₃ClO₆[12] | C₂H₃ClO | C₇H₇Cl |
| Molecular Weight | 346.8 g/mol [1][12] | 78.5 g/mol | 126.58 g/mol [7] |
| Appearance | Likely a colorless to pale yellow liquid[13] | Colorless to pale yellow, fuming liquid[13] | Colorless to slightly yellow liquid[9] |
| Odor | Pungent, acrid[4][13] | Pungent | Pungent, aromatic[9] |
| Boiling Point | No data available | 52 °C[6] | 179 °C[9] |
| Melting Point | No data available | -112 °C[6] | -39 °C[9] |
| Flash Point | No data available | -12 °C[6] | 67 °C |
| Solubility | Reacts violently with water.[4][5] Soluble in many organic solvents. | Reacts with water | Very slightly soluble in water (0.05% at 20 °C); miscible in organic solvents.[9] |
Safe Handling and Storage
Adherence to strict protocols is essential to minimize risk when working with this compound.
Engineering Controls:
-
All manipulations must be performed within a certified chemical fume hood to control exposure to corrosive vapors.[5]
-
Ensure that a safety shower and an emergency eyewash station are readily accessible and certified.[5][14]
Handling Procedures:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5]
-
Use only non-sparking tools and explosion-proof equipment.[5][6]
-
Ground and bond all containers during transfer to prevent static discharge.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mist.[15]
-
Wash hands thoroughly after handling and before breaks.[5][15]
Storage Conditions:
-
Store in a tightly sealed container, preferably the original one.[15]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Store under an inert gas.[5]
-
Avoid direct sunlight and extremes in temperature.[5]
-
Store in a designated area for flammable and corrosive liquids.[5]
-
Containers must be kept upright to prevent leakage.[5]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3][5] | Provides maximum protection against splashes and corrosive vapors.[3][14] |
| Respiratory Protection | An air-purifying respirator with acid gas cartridges or a supplied-air respirator may be required, based on a risk assessment.[3] | Protects against inhalation of corrosive and irritating vapors.[3] |
| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants.[3][5] A chemical-resistant apron may also be necessary. | Prevents skin contact with the corrosive liquid.[3] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3][13] Always check the glove manufacturer's compatibility chart. Do not use latex gloves. | Provides resistance to corrosive chemicals. Acyl chlorides will attack rubber and some plastics.[13] |
| Foot Protection | Closed-toe shoes made of a chemically resistant material.[3][5] | Protects feet from spills. |
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, holding eyelids open.[13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[13] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Rinse skin thoroughly with large amounts of soap and water for at least 15 minutes.[5][13] Seek immediate medical attention.[13] |
| Inhalation | Move the person to fresh air immediately.[5] If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.[5] Symptoms like pulmonary edema may be delayed.[13] |
| Ingestion | DO NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[6] |
Spill and Emergency Procedures
Develop a written emergency plan and ensure all personnel are trained on it.[14]
Small Spill (manageable by trained lab personnel):
-
Alert & Evacuate: Notify personnel in the immediate area and restrict access.[5]
-
Control Ignition Sources: Eliminate all flames, sparks, and other ignition sources.[5]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Wear PPE: Don the appropriate PPE as described in Section 4.0.
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [13]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a tightly sealed, properly labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Manage all spill cleanup materials as hazardous waste.[5]
Large Spill (requires emergency response):
-
Evacuate: Evacuate the entire area immediately.[13]
-
Alert: Activate the fire alarm and contact your institution's emergency response team and EHS office.
-
Isolate: Secure and control entry to the area.[13]
-
Report: Provide details of the spill (chemical, quantity, location) to emergency responders.
Reactivity and Waste Disposal
Reactivity Profile:
-
Water/Moisture: Reacts violently with water, moist air, and steam to produce corrosive hydrogen chloride gas and the corresponding carboxylic acid.[4][5]
-
Incompatible Materials: Avoid contact with strong bases, alcohols, oxidizing agents, and metals.[5][16] The substance will attack many plastics and rubber.[13]
-
Hazardous Decomposition Products: Produces poisonous and corrosive gases in a fire, including hydrogen chloride, carbon monoxide, and potentially phosgene.[13]
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[5]
-
Collect waste in a designated, compatible, and tightly sealed container. The container should be clearly labeled as "Hazardous Waste" with the full chemical name.[5]
-
Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[3]
-
Contact your institution's EHS department for specific disposal procedures, which must comply with all local, state, and federal regulations.[13]
Experimental Protocols
While specific protocols are proprietary or application-dependent, a general workflow for using a reactive linker like this compound in a conjugation reaction (e.g., with an amine-containing molecule) is provided below.
General Protocol for Amine Acylation:
-
Preparation: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).
-
Reagent Setup: Dissolve the amine-containing substrate and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere.
-
Cooling: Cool the reaction mixture in an ice bath (0 °C). This helps to control the exothermic reaction.
-
Linker Addition: Prepare a solution of this compound in the same anhydrous solvent. Add this solution dropwise to the cooled, stirring reaction mixture via a syringe or dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for a set period (e.g., 30 minutes) and then warm to room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining acyl chloride by carefully adding a nucleophilic scavenger, such as a small amount of water or methanol.
-
Workup & Purification: Proceed with a standard aqueous workup to remove salts and water-soluble components. Purify the desired product using techniques like column chromatography, preparative HPLC, or crystallization.
Visualizations
Caption: General workflow for handling this compound in the lab.
Caption: Emergency response flowchart for a chemical spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. wcu.edu [wcu.edu]
- 6. chemos.de [chemos.de]
- 7. utsi.edu [utsi.edu]
- 8. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 9. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 10. westliberty.edu [westliberty.edu]
- 11. lgcstandards.com [lgcstandards.com]
- 12. This compound|MSDS [dcchemicals.com]
- 13. nj.gov [nj.gov]
- 14. download.basf.com [download.basf.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Benzyl-PEG4-Acyl Chloride for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or antibody fragments, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This modification can lead to improved solubility, increased stability, reduced immunogenicity, and an extended circulatory half-life of the modified biomolecule.[1][2][3] Benzyl-PEG4-acyl chloride is a reagent designed for the PEGylation of proteins. The acyl chloride moiety provides a reactive handle for covalent modification of nucleophilic residues on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable amide bond.[1][4][5] This document provides a detailed protocol for the use of this compound in protein labeling and subsequent analysis.
Principle of Reaction
The labeling reaction is based on the nucleophilic acyl substitution where the amine groups on the protein act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a covalent amide linkage and the release of hydrochloric acid. The reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
-
Analytical instrumentation for characterization (e.g., SDS-PAGE, UV-Vis spectrophotometer, Mass Spectrometer)
Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the acyl chloride.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-100 mM. Acyl chlorides are sensitive to moisture and will hydrolyze, so handle the reagent and solvent accordingly.[6]
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 50-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The reaction time may need to be optimized.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in the Tris buffer will react with and consume any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).
-
Characterization of the Labeled Protein
The extent of labeling can be assessed using several methods:
-
SDS-PAGE: An increase in the apparent molecular weight of the labeled protein compared to the unlabeled protein can be visualized.
-
UV-Vis Spectroscopy: The concentration of the PEGylated protein can be determined by measuring the absorbance at 280 nm.[7]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the labeled protein, allowing for the determination of the number of attached PEG moieties.[8]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the un-PEGylated and PEGylated protein forms.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation.[9][10]
Quantitative Data Summary
The following table presents representative data that could be obtained from a protein labeling experiment using this compound.
| Parameter | Unlabeled Protein | Labeled Protein | Method of Analysis |
| Apparent Molecular Weight (kDa) | 50 | 52-55 | SDS-PAGE |
| Protein Concentration (mg/mL) | 5.0 | 4.5 | UV-Vis (A280)[7] |
| Degree of PEGylation | 0 | 2-3 | Mass Spectrometry[8] |
| Purity (%) | >95 | >95 | Size-Exclusion HPLC[8] |
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Protein PEGylation and its benefits.
Applications of PEGylated Proteins
The covalent attachment of PEG to proteins has been a successful strategy in drug development, leading to several FDA-approved therapeutics.[3][11] PEGylated proteins are used in various therapeutic areas, including:
-
Cancer Therapy: PEGylation can increase the circulation time of chemotherapy drugs, potentially enhancing their efficacy.[12]
-
Enzyme Replacement Therapy: For genetic disorders where an enzyme is deficient, PEGylation can improve the stability and reduce the immunogenicity of the replacement enzyme.[12]
-
Hepatitis Treatment: PEGylated interferons have been a cornerstone in the treatment of chronic hepatitis C.[2]
-
Hematology: PEGylated growth factors are used to stimulate the production of blood cells.[2][11]
Conclusion
This compound offers a straightforward approach for the PEGylation of proteins through the formation of stable amide bonds. The protocol described herein provides a general framework for performing and analyzing this modification. Researchers should optimize the reaction conditions for their specific protein of interest to achieve the desired degree of labeling while maintaining protein function. The resulting PEGylated proteins have the potential for improved therapeutic properties, making this a valuable technique in drug development and biomedical research.
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation - Wikipedia [en.wikipedia.org]
- 12. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Benzyl-PEG4-Acyl Chloride Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules such as antibodies, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1] Benzyl-PEG4-acyl chloride is a reagent that allows for the covalent attachment of a discrete PEG linker to antibodies. The acyl chloride moiety reacts with nucleophilic residues on the antibody surface, primarily the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. This document provides a detailed protocol for the conjugation of this compound to antibodies, along with methods for the characterization of the resulting conjugates.
Principle of the Method
The conjugation of this compound to an antibody is based on the acylation of primary amines present on the antibody surface. The ε-amino groups of lysine residues are the most abundant and accessible primary amines on a typical IgG antibody. The highly reactive acyl chloride group of the this compound reagent readily reacts with these amines in an aqueous environment under controlled pH conditions to form a stable amide linkage. The reaction must be performed in an amine-free buffer to prevent quenching of the acyl chloride. The stoichiometry of the reaction can be controlled by adjusting the molar ratio of the PEG reagent to the antibody to achieve a desired degree of PEGylation.
Experimental Protocols
Materials and Equipment
-
Antibody: Purified antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0).
-
This compound: Store desiccated at -20°C.
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, mass spectrometer (e.g., MALDI-TOF or ESI-MS), and instrumentation for binding affinity analysis (e.g., Surface Plasmon Resonance).
Protocol for Antibody Conjugation
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.5). This can be achieved using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the acyl chloride.
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 50-fold molar excess of the PEG reagent over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching solution to a final concentration of 50 mM. The primary amines in the quenching solution will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Remove unconjugated this compound and reaction byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2][3]
-
For SEC, use a column with a suitable fractionation range for IgG antibodies (e.g., Superdex 200 or equivalent).
-
Monitor the column eluate by absorbance at 280 nm. Pool the fractions corresponding to the antibody peak.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified PEGylated antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Assess the degree of PEGylation (average number of PEG molecules per antibody) using MALDI-TOF mass spectrometry.[4][5][6][7] The mass of the conjugated antibody will increase by the mass of the attached PEG moieties.
-
Analyze the purity and molecular weight distribution of the conjugate by SDS-PAGE and size-exclusion chromatography.[2]
-
Evaluate the binding affinity of the PEGylated antibody to its target antigen using surface plasmon resonance (SPR) or a similar technique.
-
Data Presentation
The following tables provide representative data for the characterization of a PEGylated antibody.
Table 1: Characterization of PEGylated Antibody Conjugate
| Parameter | Unconjugated Antibody | PEGylated Antibody |
| Concentration (mg/mL) | 5.0 | 4.2 |
| Molecular Weight (MALDI-TOF) | ~150 kDa | ~155 kDa |
| Degree of PEGylation (DAR) | 0 | ~3.5 |
| Purity (SEC-HPLC) | >98% | >95% |
| Aggregate Content (SEC-HPLC) | <1% | <2% |
Table 2: Effect of PEGylation on Antibody Binding Affinity
| Antibody | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| Unconjugated Antibody | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 |
| PEGylated Antibody (DAR ~3.5) | 1.1 x 10^5 | 6.5 x 10^-4 | 5.9 |
Visualizations
Chemical Reaction
Caption: Reaction of this compound with a lysine residue.
Experimental Workflow
Caption: Experimental workflow for antibody PEGylation.
Conclusion
This protocol provides a comprehensive guide for the conjugation of this compound to antibodies. The resulting PEGylated antibodies can be thoroughly characterized to ensure the desired product quality attributes are met. The degree of PEGylation can be modulated by adjusting the reaction conditions, which in turn may influence the biological activity and pharmacokinetic profile of the antibody. Careful optimization of the conjugation process is crucial for the development of effective and safe PEGylated antibody therapeutics.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Reaction conditions for Benzyl-PEG4-acyl chloride with amine-containing molecules
Application Note: Amide Bond Formation Using Benzyl-PEG4-acyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a hydrophilic linker used in bioconjugation and drug development. The terminal acyl chloride group reacts readily with primary and secondary amines to form stable amide bonds. This reaction, a classic example of nucleophilic acyl substitution, is a cornerstone of PEGylation chemistry, a technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By attaching the PEG (Polyethylene Glycol) linker, researchers can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of proteins, peptides, and small molecule drugs.[1][2][3] This document provides a detailed protocol for the conjugation of this compound to amine-containing molecules.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between an acyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism.[4][5] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6][7] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8][9][10]
Figure 1: Mechanism of nucleophilic acyl substitution.
Experimental Protocol
This protocol outlines a general procedure for conjugating this compound to a model primary amine. The reaction should be performed in an anhydrous environment, as acyl chlorides can be hydrolyzed by water.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., a peptide, protein, or small molecule)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))[9][11]
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))[11]
-
Inert gas (Nitrogen or Argon)
-
Glassware (round-bottom flask, syringes, magnetic stir bar)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
-
Analytical instruments (e.g., NMR, Mass Spectrometer)
Procedure
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Dissolution: Dissolve the amine-containing molecule (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add the tertiary amine base (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes. The excess base ensures that the HCl byproduct is fully neutralized.[10]
-
Reagent Addition: In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a small amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours.[9] The progress can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, it can be quenched by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).
Reaction Parameters and Optimization
The success of the conjugation reaction depends on several key parameters, which can be optimized to maximize yield and purity.
| Parameter | Options | Considerations | Expected Outcome |
| Solvent | DCM, THF, DMF, Chloroform | Must be aprotic and anhydrous. The choice depends on the solubility of the amine substrate.[9][11] | Good solubility of reactants is crucial for reaction efficiency. |
| Base | TEA, DIEA, Pyridine | A non-nucleophilic base is preferred to avoid competing reactions. 2-3 equivalents are typically used to scavenge HCl.[9][11] | Efficiently neutralizes HCl, driving the reaction to completion. |
| Stoichiometry | 1.0 to 1.2 equivalents of acyl chloride | A slight excess of the acyl chloride can help drive the reaction to completion, but may complicate purification. | Using a 1:1 or slight excess ratio is a common starting point. |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is often initiated at 0 °C to control the initial exothermic reaction, then warmed to RT.[9][12] | Lower temperatures can minimize side reactions. |
| Reaction Time | 1 to 16 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. | Over- or under-reacting can lead to side products or incomplete conversion. |
General Workflow
The overall process from reaction setup to final product analysis follows a logical sequence.
Figure 2: Experimental workflow for amine conjugation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. youtube.com [youtube.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates Using a Benzyl-PEG4-Acyl Chloride Linker
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker, which covalently connects the antibody and the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient payload liberation at the tumor site.[2]
This document provides detailed protocols for the use of Benzyl-PEG4-acyl chloride, a heterobifunctional linker, in the synthesis of ADCs. This linker features a highly reactive acyl chloride group for conjugation to primary amines (e.g., surface-exposed lysine (B10760008) residues on an antibody) and a benzyl (B1604629) group, which can be part of a larger payload construct. The integrated polyethylene (B3416737) glycol (PEG) spacer (PEG4) is designed to enhance the hydrophilicity of the resulting ADC.[3][4] Improving the hydrophilic nature of an ADC can help mitigate aggregation caused by hydrophobic payloads, prolong circulation half-life, and enable higher drug-to-antibody ratios (DARs).[3][5]
The protocols outlined below describe the conjugation of the this compound linker to an antibody, the purification of the resulting ADC, and its subsequent characterization to determine critical quality attributes such as DAR and aggregate content.
Experimental Protocols
Protocol 1: Antibody Conjugation via Lysine Acylation
This protocol details the conjugation of this compound to the ε-amino groups of lysine residues on a monoclonal antibody. Acyl chlorides are highly susceptible to hydrolysis in aqueous environments; therefore, the reaction must be carefully controlled. The use of an anhydrous co-solvent is necessary to introduce the linker, and the reaction pH must be optimized to favor amine acylation over hydrolysis.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines (e.g., Tris).
-
This compound.
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide, DMSO).
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 - 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Syringe filters (0.22 µm).
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into the Conjugation Buffer. This can be achieved using tangential flow filtration (TFF) or size exclusion chromatography (SEC).[6][]
-
Adjust the mAb concentration to 5-10 mg/mL.
-
Filter the antibody solution through a 0.22 µm syringe filter.
-
-
Linker-Payload Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
Note: Acyl chlorides are moisture-sensitive. Ensure DMSO is anhydrous and handle the reagent quickly.
-
-
Conjugation Reaction:
-
Add the required volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-fold to 20-fold molar excess over the antibody).
-
The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody stability.
-
Gently mix the reaction by inversion or slow rotation. Do not vortex.
-
Incubate the reaction at 4°C for 1-2 hours. The optimal reaction time may require empirical determination.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 30 minutes at 4°C. The primary amine in Tris will react with and consume any remaining acyl chloride.
-
-
Purification:
-
Proceed immediately to Protocol 2 for the purification of the newly synthesized ADC.
-
Protocol 2: ADC Purification
Purification is essential to remove unreacted linker, payload, and organic co-solvents from the ADC preparation. Size Exclusion Chromatography (SEC) is a widely used method that separates molecules based on their hydrodynamic radius.[6]
Materials:
-
Quenched ADC reaction mixture.
-
SEC-compatible HPLC or FPLC system.
-
Pre-packed SEC column suitable for antibody purification (e.g., Superdex 200 or equivalent).
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of chilled (4°C) Purification Buffer.
-
-
Sample Loading and Elution:
-
Filter the quenched ADC reaction mixture through a 0.22 µm syringe filter.
-
Load the filtered sample onto the equilibrated SEC column. The loading volume should not exceed the manufacturer's recommendation (typically 1-2% of the column volume).
-
Elute the ADC with the Purification Buffer at the recommended flow rate.
-
-
Fraction Collection:
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect the fractions corresponding to the main protein peak, which contains the purified ADC monomer. The first, smaller peak typically corresponds to aggregates, while later peaks correspond to low-molecular-weight species (excess linker, Tris).
-
-
Pooling and Concentration:
-
Pool the fractions containing the ADC monomer.
-
Concentrate the pooled ADC solution to the desired final concentration using a suitable centrifugal filtration device (e.g., Amicon Ultra).
-
Determine the final ADC concentration using UV-Vis spectrophotometry at 280 nm.
-
Protocol 3: ADC Characterization
The purified ADC must be characterized to determine its Drug-to-Antibody Ratio (DAR) and the extent of aggregation. Hydrophobic Interaction Chromatography (HIC) is the standard method for DAR determination of lysine-conjugated ADCs, as each conjugated payload increases the overall hydrophobicity of the antibody.[8][9] Analytical SEC is used to quantify the percentage of monomer, aggregate, and fragment.[9]
A. DAR Determination by HIC-HPLC
Materials:
-
Purified ADC sample.
-
HIC-HPLC system.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) Isopropanol.
Procedure:
-
Inject the purified ADC onto the HIC column.
-
Elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
The chromatogram will show a series of peaks. The earliest eluting peak is the unconjugated antibody (DAR=0), with subsequent peaks representing ADCs with increasing numbers of conjugated drugs (DAR=1, DAR=2, etc.).[9]
-
Integrate the area of each peak. The average DAR is calculated as a weighted average of the peak areas, as shown in the equation below:
-
Average DAR = Σ(Peak Arean * n) / Σ(Peak Arean)
-
where 'n' is the drug load for a given peak.
-
-
B. Aggregate Analysis by SEC-HPLC
Materials:
-
Purified ADC sample.
-
SEC-HPLC system.
-
SEC column suitable for analytical antibody separation (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
Procedure:
-
Inject the purified ADC onto the SEC column.
-
Elute under isocratic conditions.
-
The primary peak represents the ADC monomer. Earlier eluting peaks correspond to high-molecular-weight species (aggregates), while later peaks correspond to fragments.
-
Integrate the peak areas to determine the relative percentage of monomer, aggregate, and fragment. A successful preparation should have >95% monomer.
Data Presentation
The following tables present representative data from experiments using a PEGylated acyl-chloride linker for ADC synthesis.
Table 1: Effect of Linker Molar Excess on Average DAR This table illustrates how varying the molar excess of the this compound linker during the conjugation reaction influences the resulting average Drug-to-Antibody Ratio (DAR), as determined by HIC-HPLC.
| Molar Excess of Linker | Average DAR | % Monomer (by SEC) |
| 5-fold | 2.1 | 98.5% |
| 10-fold | 3.8 | 97.2% |
| 15-fold | 5.2 | 95.1% |
| 20-fold | 6.5 | 92.8% |
Note: Increasing molar excess typically leads to a higher DAR but may also increase the risk of aggregation.
Table 2: In Vitro Plasma Stability Assay This table shows the stability of an ADC synthesized with a PEGylated linker over time when incubated in human plasma at 37°C. Stability is assessed by measuring the change in average DAR via LC-MS.[1] A minimal decrease in DAR indicates high linker stability.
| Incubation Time (hours) | Average DAR | % Decrease from T=0 |
| 0 | 3.8 | 0% |
| 24 | 3.7 | 2.6% |
| 48 | 3.7 | 2.6% |
| 96 | 3.6 | 5.3% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. labinsights.nl [labinsights.nl]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 8. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Acylation using Benzyl-PEG4-acyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine acylation is a fundamental reaction in organic synthesis and drug development, enabling the formation of stable amide bonds. This process is crucial for the conjugation of molecules, modification of peptides, and the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). Benzyl-PEG4-acyl chloride is a valuable bifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the target molecule. The terminal acyl chloride group is a highly reactive electrophile that readily couples with primary and secondary amines under standard acylation conditions.
This document provides a detailed protocol for the acylation of amines using this compound, typical reaction outcomes, and purification strategies.
Reaction and Mechanism
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation by a base, yielding the stable amide product and a hydrochloride salt. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2][3]
Experimental Protocols
This section details a general procedure for the acylation of a representative amine with this compound. The protocol is based on the widely used Schotten-Baumann reaction conditions.[4][5][6][7]
Materials and Reagents:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
General Acylation Protocol:
-
Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
Due to the PEG linker, the resulting amide product may be an oil or a waxy solid. Purification is typically achieved by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes). For PEGylated compounds, repetitive washing of the organic layer with water during the work-up can also aid in removing excess PEG-related impurities.[8] Techniques such as Size Exclusion Chromatography (SEC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can also be effective for purifying PEGylated molecules.[][10]
Data Presentation
The following table summarizes typical, expected results for the acylation of various amines with this compound under the described protocol. (Note: These are representative values and actual results may vary depending on the specific amine substrate and reaction conditions).
| Amine Substrate | Amine Type | Expected Yield (%) | Purity (by LC-MS) (%) |
| Benzylamine | Primary, Aliphatic | 85 - 95 | >98 |
| Aniline | Primary, Aromatic | 70 - 85 | >97 |
| Dibenzylamine | Secondary, Aliphatic | 80 - 90 | >98 |
| N-methylaniline | Secondary, Aromatic | 65 - 80 | >95 |
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical reaction mechanism.
Note: The image placeholders in the DOT script for the reaction mechanism would need to be replaced with actual chemical structure images for a complete visual representation.
Conclusion
The protocol described provides a reliable and efficient method for the acylation of primary and secondary amines using this compound. This procedure is broadly applicable in various research and development settings, particularly in the synthesis of PEGylated molecules for pharmaceutical and biotechnological applications. The use of standard Schotten-Baumann conditions ensures high yields and purity of the desired amide products.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Benzyl-PEG4-acyl Chloride Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in modern drug development, enabling the precise linkage of molecules to create novel therapeutic and diagnostic agents. The Benzyl-PEG4-acyl chloride linker is a versatile reagent designed for the covalent modification of biomolecules, particularly through the acylation of primary amines. Its structure, featuring a benzyl (B1604629) group, a tetra-ethylene glycol (PEG4) spacer, and a reactive acyl chloride, offers a unique combination of properties beneficial for various applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The this compound linker provides a flexible and hydrophilic spacer that can enhance the solubility and cell permeability of the resulting PROTAC, crucial factors for its biological activity.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on its application in PROTAC synthesis.
Principle of Reaction
The core of the bioconjugation reaction involving this compound is the nucleophilic acyl substitution. The highly reactive acyl chloride group serves as an electrophile that readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins or the terminal amines of small molecule ligands.[5][6] This reaction results in the formation of a stable amide bond, covalently linking the Benzyl-PEG4 moiety to the target molecule. The reaction is typically carried out in an aprotic organic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[2]
Applications
The primary application of the this compound linker is in the construction of PROTACs. The PEG4 spacer provides optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a critical step for efficient protein degradation.[7][8] Beyond PROTACs, this linker can be utilized for:
-
PEGylation of proteins and peptides: To improve their pharmacokinetic and pharmacodynamic properties.
-
Surface modification: To immobilize proteins or other molecules on surfaces for various bioanalytical applications.
-
Synthesis of antibody-drug conjugates (ADCs): Where the linker connects a cytotoxic drug to an antibody.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from bioconjugation reactions using acyl chloride-based linkers. Please note that these values are illustrative and optimal conditions should be determined empirically for each specific application.
| Parameter | Typical Value Range | Analytical Method |
| Conjugation Efficiency | 60-90% | LC-MS, SDS-PAGE |
| Reaction Yield (small molecule) | 70-95% | HPLC, NMR |
| Amide Bond Stability (t½ in plasma) | > 7 days | LC-MS |
| PROTAC DC₅₀ | 1-100 nM | Western Blot, In-Cell ELISA |
| PROTAC Dₘₐₓ | > 90% | Western Blot, In-Cell ELISA |
Experimental Protocols
Protocol 1: Acylation of a Primary Amine-Containing Small Molecule
This protocol describes the reaction of this compound with a small molecule containing a primary amine, a common first step in a two-step PROTAC synthesis.
Materials:
-
This compound
-
Amine-containing small molecule (e.g., an E3 ligase ligand)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Linker Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the stirred amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a small amount of water or methanol (B129727) to react with any excess acyl chloride.
-
Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired acylated product.
Protocol 2: Bioconjugation to a Protein (e.g., targeting lysine residues)
This protocol provides a general procedure for the conjugation of this compound to lysine residues on a protein. Note: This reaction is sensitive to water, and aprotic co-solvents are often required, which may affect protein stability. Optimization of reaction conditions is critical.
Materials:
-
Protein with accessible lysine residues
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4-8.0)
-
Non-nucleophilic base (e.g., sodium bicarbonate or DIPEA)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[9][10]
-
LC-MS for characterization
Procedure:
-
Protein Preparation: Prepare a solution of the protein in an appropriate aqueous buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).
-
Reaction Setup: To the protein solution, add a non-nucleophilic base to adjust the pH to around 8.0. This deprotonates the lysine amino groups, increasing their nucleophilicity.
-
Conjugation: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Purify the protein conjugate from unreacted linker and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[9][10]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS to confirm the conjugation and determine the degree of labeling.[11][12]
Protocol 3: Synthesis of a PROTAC (Two-Step Approach)
This protocol outlines the synthesis of a PROTAC using the product from Protocol 1 and a second small molecule containing a suitable functional group for a subsequent reaction (e.g., a "click chemistry" handle).
Materials:
-
Product from Protocol 1 (Acylated E3 ligase ligand)
-
Target protein ligand with a complementary reactive group (e.g., an azide (B81097) for click chemistry)
-
Appropriate catalyst and reagents for the chosen conjugation chemistry (e.g., copper(I) catalyst for CuAAC)
-
Anhydrous solvents (e.g., DMF, t-BuOH/H₂O)
Procedure:
-
Second Conjugation: In a suitable reaction vessel, dissolve the acylated E3 ligase ligand (from Protocol 1) and the target protein ligand.
-
Reaction Conditions: Add the necessary reagents and catalyst for the second conjugation reaction (e.g., for a CuAAC click reaction, add a copper(I) source like copper(II) sulfate and a reducing agent like sodium ascorbate).
-
Incubation: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry and NMR.
Mandatory Visualizations
Characterization and Quality Control
Thorough characterization of the bioconjugate is essential to ensure its quality and functionality.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the primary tool for confirming the successful conjugation and determining the degree of labeling (e.g., drug-to-antibody ratio in ADCs).[11][12]
-
SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis can be used to visualize the increase in molecular weight of a protein after conjugation.
-
HPLC: High-Performance Liquid Chromatography is used to assess the purity of the final conjugate and to purify small molecule intermediates and final PROTACs.[13][14][15][16]
-
NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of small molecule intermediates and the final PROTAC.
-
Functional Assays: For PROTACs, in-cell assays such as Western blotting or targeted proteomics are used to measure the degradation of the target protein (DC₅₀ and Dₘₐₓ values).
Stability Considerations
The amide bond formed through the reaction of this compound with an amine is generally stable under physiological conditions.[17][18] However, the stability of the overall bioconjugate can be influenced by enzymatic degradation or hydrolysis, especially in complex biological matrices like plasma. Stability assays, such as incubating the conjugate in plasma and analyzing for degradation over time by LC-MS, are recommended to assess the in-use stability of the bioconjugate.[17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive acyl chloride due to hydrolysis- Low reactivity of the amine (e.g., steric hindrance, protonation)- Suboptimal reaction conditions | - Use fresh, anhydrous reagents and solvents.- Increase the pH of the reaction to deprotonate the amine.- Optimize molar ratio, reaction time, and temperature. |
| Protein Precipitation | - High concentration of organic solvent- Unfavorable pH or buffer conditions | - Minimize the amount of organic co-solvent.- Screen different buffers and pH ranges for optimal protein stability. |
| Multiple Conjugation Products | - Reaction with multiple lysine residues | - Optimize the stoichiometry of the linker to protein ratio.- Consider site-specific conjugation strategies if a single modification site is required. |
| No PROTAC Activity | - Incorrect linker length or conformation- Unstable ternary complex- Poor cell permeability | - Synthesize and test PROTACs with different PEG linker lengths.- Use computational modeling to predict ternary complex formation.- Evaluate the physicochemical properties of the PROTAC and optimize the linker to improve permeability.[7][9][19][20] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. [escholarship.org]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 15. agilent.com [agilent.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Benzyl-PEG4-Acyl Chloride Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzyl-PEG4-acyl chloride is a valuable crosslinking reagent and PROTAC linker used in bioconjugation and pharmaceutical research.[1][2] Its utility lies in the reactivity of the acyl chloride group towards nucleophiles, such as primary amines, to form stable amide bonds.[3][4][5] The benzyl (B1604629) group serves as a protecting group for a terminal alcohol, which can be deprotected via hydrogenolysis for further functionalization.[6] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[7][8]
However, the high reactivity of acyl chlorides also presents purification challenges.[9][10] The primary impurity is often the corresponding carboxylic acid (Benzyl-PEG4-acid), formed by hydrolysis of the acyl chloride in the presence of trace moisture.[9][11] This application note provides detailed protocols for the purification of the products resulting from the reaction of this compound, with a focus on its reaction with primary amines.
Primary Reaction and Potential Impurities
The most common application for this compound is the acylation of primary amines to form amides. The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] During this process, several impurities can be present in the crude reaction mixture, which must be removed to ensure the purity of the final product.
Caption: Reaction scheme showing the formation of the desired amide product and key impurities.
Table 1: Summary of Potential Impurities
| Impurity | Source | Removal Strategy |
| Benzyl-PEG4-carboxylic acid | Hydrolysis of the starting acyl chloride by trace water before or during the reaction.[9][10] | Aqueous wash with mild base (e.g., NaHCO₃), Chromatography |
| Excess Primary Amine | Used in stoichiometric excess to drive the reaction to completion. | Aqueous wash with dilute acid (e.g., 1M HCl), Chromatography |
| Amine Hydrochloride Salt | Reaction of HCl byproduct with the base scavenger or excess amine.[3][4] | Aqueous wash (water soluble). |
| Unreacted Acyl Chloride | Incomplete reaction. | Quenching with water or alcohol, Chromatography. |
| Benzyl Chloride Impurities | Impurities from the synthesis of the benzyl group, such as benzaldehyde (B42025) or benzyl alcohol.[12][13][14] | Chromatography. |
Purification Workflow
A general workflow for the purification of a Benzyl-PEG4-amide product involves quenching the reaction, followed by an extractive workup to remove water-soluble impurities, and finally, purification by flash column chromatography.
Caption: A typical workflow for the purification of Benzyl-PEG4-amide products.
Experimental Protocols
These protocols are representative and may require optimization based on the specific properties (e.g., solubility, stability) of the amine substrate and the final amide product. All operations involving acyl chlorides should be performed in a fume hood using dry solvents and glassware.[11]
Protocol 1: Extractive Workup
This protocol is designed to remove the bulk of water-soluble impurities from the crude reaction mixture.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C.
-
Slowly add deionized water or methanol (B129727) to quench any unreacted this compound. The acyl chloride will hydrolyze to the corresponding carboxylic acid or form a methyl ester, respectively.
-
-
Solvent Dilution:
-
Dilute the quenched reaction mixture with a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
-
Aqueous Washes:
-
Transfer the mixture to a separatory funnel.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic Benzyl-PEG4-carboxylic acid byproduct.[11]
-
Acid Wash: Wash with a 1M aqueous solution of hydrochloric acid (HCl) to remove excess basic amine. The protonated amine salt will be soluble in the aqueous layer.[15]
-
Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified by chromatography.
-
Protocol 2: Flash Column Chromatography
Flash chromatography is the primary method for isolating the desired product from remaining impurities.
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of PEGylated compounds of this size.
-
Mobile Phase Selection:
-
The choice of eluent depends on the polarity of the product. A typical starting point is a gradient system.
-
For moderately polar compounds, a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 80% EtOAc) can be effective.
-
For more polar compounds, a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM) is commonly used.
-
Develop a suitable mobile phase system using Thin Layer Chromatography (TLC) prior to running the column.
-
-
Column Packing and Loading:
-
Pack a suitably sized silica gel column with the initial mobile phase.
-
Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase or DCM ("wet loading") and load it onto the column.
-
-
Elution and Fraction Collection:
-
Run the gradient and collect fractions.
-
Monitor the elution of the product using TLC or by observing the UV absorbance if the product contains a chromophore.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and concentrate them under reduced pressure to obtain the purified Benzyl-PEG4-amide.
-
Data Presentation and Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying PEGylated compounds.[]
Table 2: Typical Parameters for Analytical RP-HPLC
| Parameter | Typical Value | Purpose |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity.[7][17] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase. |
| Gradient | 5% to 95% B over 20 minutes | Elutes compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV (e.g., 254 nm for benzyl group), CAD, ELSD, or MS | Universal (CAD, ELSD) or specific (UV, MS) detection of analytes.[7][18] |
| Injection Volume | 10 µL | Standard injection volume. |
Table 3: Example Purification Data
The following table presents illustrative data for a hypothetical purification of a Benzyl-PEG4-amide product. Actual results will vary.
| Purification Stage | Mass (mg) | Purity (by HPLC Area %) | Yield (%) |
| Crude Product (Post-Workup) | 500 | 75% | ~100 |
| Pooled Column Fractions | 350 | >98% | 70 |
Disclaimer: The protocols and data provided are for illustrative purposes. All procedures should be performed by trained personnel in a suitable laboratory setting. Optimization of these methods will be necessary based on the specific reaction and products involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl-PEG4-acid, 127457-64-1 | BroadPharm [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid - Biopharma PEG [biochempeg.com]
- 9. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 12. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Benzyl-PEG4-acyl Chloride in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl-PEG4-acyl Chloride
This compound is a heterobifunctional linker molecule integral to the field of targeted drug delivery. It features three key components: a stable benzyl (B1604629) group for potential aromatic interactions or as a protecting group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a reactive acyl chloride group. The PEG4 moiety enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the acyl chloride provides a reactive handle for covalent conjugation to various nucleophilic groups present on therapeutic payloads or targeting ligands.
The primary application of this compound is in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] In these constructs, the linker serves to connect a targeting moiety (like an antibody or a small molecule ligand) to a therapeutic agent (such as a cytotoxic drug or a protein degrader). The nature of the bond formed with the acyl chloride is typically a stable amide, ester, or thioester, resulting in a non-cleavable linker strategy.[2][3] This ensures that the payload remains attached to the targeting vehicle until the entire conjugate is internalized and degraded within the target cell.
Key Applications and Methodologies
The versatility of the acyl chloride reactive group allows for the conjugation of a wide range of molecules, making this compound a valuable tool in the development of targeted therapeutics.
Conjugation to Amine-Containing Molecules (e.g., Antibodies, Proteins, Small Molecules)
The reaction of this compound with primary or secondary amines results in the formation of a highly stable amide bond.[4][5] This is the most common application, particularly for conjugating the linker to lysine (B10760008) residues on antibodies or to amine-functionalized small molecule drugs.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, protein, or small molecule)
-
Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching reagent (e.g., Tris buffer or ethanolamine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine-containing molecule and a slight excess (1.2-1.5 equivalents) of a non-nucleophilic base like triethylamine in anhydrous DCM.[6]
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.
-
Linker Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC for small molecules, LC-MS for larger molecules).[6]
-
Quenching: Upon completion, quench the reaction by adding a small amount of Tris buffer or ethanolamine (B43304) to react with any excess acyl chloride.
-
Purification: Purify the conjugate using a suitable chromatography method. For ADCs, SEC is used to remove unreacted linker and small molecules, while HIC can be employed to separate different drug-to-antibody ratio (DAR) species.[7][8]
Conjugation to Alcohol-Containing Molecules
Alcohols react with acyl chlorides to form ester bonds.[1][9] While generally less stable to hydrolysis than amide bonds, ester linkages can be employed for specific drug delivery applications.
Materials:
-
This compound
-
Alcohol-containing molecule
-
Anhydrous, aprotic solvent (e.g., DCM, THF)
-
Base (e.g., Pyridine (B92270) or TEA)
-
Reaction vessel (flame-dried)
-
Inert atmosphere
Procedure:
-
Preparation: In a flame-dried vessel under an inert atmosphere, dissolve the alcohol-containing molecule in anhydrous DCM.
-
Base Addition: Add a slight excess of a base like pyridine or TEA.
-
Linker Addition: Slowly add this compound (1.1 equivalents) to the solution at room temperature. The reaction is typically very rapid.[1]
-
Reaction: Stir the mixture for 1-2 hours at room temperature. Monitor the reaction progress.
-
Work-up and Purification: After the reaction is complete, wash the mixture with a mild aqueous acid to remove the base, followed by a brine wash. Dry the organic layer and purify the product by a suitable method like column chromatography.
Conjugation to Thiol-Containing Molecules
Thiols react with acyl chlorides to form thioester bonds.[10] Thioesters are more susceptible to hydrolysis than esters and amides, which can be advantageous for certain drug release strategies.[11]
Materials:
-
This compound
-
Thiol-containing molecule
-
Anhydrous, aprotic solvent (e.g., THF)
-
Mild base (e.g., Potassium bicarbonate)
-
Reaction vessel (flame-dried)
-
Inert atmosphere
Procedure:
-
Preparation: Dissolve the thiol-containing molecule in anhydrous THF in a flame-dried vessel under an inert atmosphere.
-
Base Addition: Add a mild base like potassium bicarbonate.
-
Linker Addition: Add a solution of this compound (1.0 equivalent) in THF.
-
Reaction: Stir the heterogeneous mixture at room temperature for 12 hours.[12]
-
Work-up and Purification: After the reaction, remove the solvent, acidify the residue, and extract the product with an organic solvent. Purify as needed.
Quantitative Data and Characterization
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for analogous PEG4-containing linkers used in ADCs and PROTACs to provide an expected performance range.
Table 1: Representative Drug Loading and Efficiency for PEG4-Containing Linkers
| Parameter | Representative Value | Method of Determination | Reference |
|---|---|---|---|
| Average Drug-to-Antibody Ratio (DAR) | 3.0 - 4.0 | HIC-HPLC | [13] |
| Drug Loading Efficiency | >90% | In silico modeling | [14] |
| Encapsulation Efficiency (Nanoparticles) | 85-95% | Diafiltration/TFF |[15] |
Table 2: Representative Stability and Release Kinetics for PEG4-Containing Linkers
| Parameter | Bond Type | Condition | Half-life / Release | Reference |
|---|---|---|---|---|
| Stability in Plasma | Amide (Non-cleavable) | Human Plasma | > 7 days | [16] |
| Stability in Plasma | Ester (Potentially Cleavable) | Human Plasma | 12 - 48 hours | [16] |
| Stability in Plasma | Thioester (Cleavable) | Human Plasma | < 12 hours | [11] |
| Drug Release | Non-cleavable | Lysosomal degradation | Dependent on antibody catabolism |[2] |
Characterization of Conjugates:
-
HIC-HPLC: Used to determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity of the conjugate.[17][18]
-
Size-Exclusion Chromatography (SEC): Used to quantify aggregation and fragmentation of the conjugate.[8]
-
Mass Spectrometry (MS): Confirms the successful conjugation and provides the exact mass of the conjugate.
-
NMR Spectroscopy: Can be used to determine drug loading on PEG linkers.[19]
Visualizations
Experimental Workflows
Caption: General experimental workflows for conjugation.
Logical Relationship of Linker Components
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. benchchem.com [benchchem.com]
- 7. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. organic chemistry - Thiol vs carboxylic acid reactivity to acyl chlorides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting drug loading in PLA-PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. molnar-institute.com [molnar-institute.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of Benzyl-PEG4-acyl chloride during reactions
Welcome to the technical support center for Benzyl-PEG4-acyl chloride. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully utilize this reagent in their experiments, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reagent fuming when I open the container?
A: Acyl chlorides, including this compound, are highly reactive compounds.[1][2] The fuming you observe is a direct result of the acyl chloride reacting with moisture present in the atmosphere.[2][3][4] This reaction, known as hydrolysis, produces the corresponding carboxylic acid (Benzyl-PEG4-carboxylic acid) and hydrogen chloride (HCl) gas.[5][6][7] The steamy fumes are the HCl gas mixing with air moisture.[2][3][4] This indicates that the reagent has been exposed to moisture and may be partially degraded.
Q2: What are the common signs of hydrolysis in my reaction mixture?
A: Hydrolysis of this compound can be identified through several observations:
-
Formation of a Precipitate: The resulting carboxylic acid may be less soluble than the acyl chloride in the reaction's organic solvent, leading to the formation of a white or cloudy precipitate.[3]
-
Inconsistent Analytical Data: When analyzing the reaction mixture using techniques like Thin-Layer Chromatography (TLC), the appearance of a new spot with a different Rf value can indicate the presence of the carboxylic acid byproduct.[3]
-
Spectroscopic Changes: In an Infrared (IR) spectrum, the formation of the carboxylic acid is indicated by the appearance of a broad O-H stretch around 2500-3300 cm⁻¹.[3]
Q3: I see a white precipitate forming immediately after adding my amine. Is this my desired amide product or a byproduct?
A: The precipitate could be one of two things. When an acyl chloride reacts with a primary or secondary amine, the desired amide product is formed along with one equivalent of HCl.[8][9][10] If you are using at least two equivalents of the amine, the second equivalent will react with the HCl to form an ammonium (B1175870) chloride salt, which is often a white solid and may precipitate out of the organic solvent.[9][10] Alternatively, if significant hydrolysis has occurred, the precipitate could be the less soluble carboxylic acid. Careful analysis is required to distinguish between these possibilities.
Q4: Which solvents are recommended for reactions involving this compound?
A: To minimize hydrolysis, it is critical to use anhydrous (dry), aprotic solvents.[3] Protic solvents like water and alcohols must be strictly avoided as they will react with the acyl chloride.[3] The quality of the solvent is paramount; even trace amounts of water can significantly impact your reaction's yield.
| Recommended Solvents | Comments |
| Dichloromethane (DCM) | Must be rigorously dried, for example, over calcium hydride.[3] |
| Tetrahydrofuran (THF) | Must be rigorously dried, for example, by distillation from sodium/benzophenone.[3][11] |
| Diethyl Ether | Anhydrous grade should be used. |
| Acetonitrile (ACN) | Anhydrous grade should be used. |
| Toluene | Anhydrous grade should be used. |
Q5: What is the purpose of adding a base like triethylamine (B128534) (TEA) or pyridine (B92270) to my reaction?
A: A non-nucleophilic base is added to act as an HCl scavenger.[3][12] The reaction between the acyl chloride and a nucleophile (like an amine or alcohol) produces hydrogen chloride (HCl) as a byproduct.[7][9][10] This HCl can react with acid-sensitive groups on your molecules or catalyze unwanted side reactions. A base like TEA or pyridine neutralizes the HCl as it is formed, protecting the reagents and improving the overall yield of the desired product.[12][13]
Q6: Can I use a tertiary amine as my primary nucleophile with this compound?
A: Generally, tertiary amines do not react with acyl chlorides to form stable amide products in the same way that primary and secondary amines do.[14] The reaction mechanism requires the removal of a proton from the nitrogen after the initial attack on the carbonyl carbon, which is not possible with a tertiary amine as it lacks a hydrogen atom.[14] While a transient, unstable intermediate may form, the reaction typically does not proceed to a stable, neutral product. However, tertiary amines are widely used as non-nucleophilic bases to scavenge HCl in these reactions.[12]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Probable Cause(s) | Recommended Solutions |
| Low yield of desired product and/or presence of carboxylic acid impurity. | Hydrolysis of this compound. This is the most frequent cause, resulting from exposure to water.[4] | 1. Ensure Strict Anhydrous Conditions: - Use freshly dried, anhydrous, aprotic solvents.[1][3][4] - Oven- or flame-dry all glassware immediately before use and cool under an inert atmosphere.[1][15] - Ensure all other reagents are anhydrous.[3]2. Use an Inert Atmosphere: - Conduct the reaction under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture from entering.[1][3][4]3. Control the Temperature: - Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C in an ice bath) to slow the rate of potential hydrolysis.[1][3] |
| Reaction fails to proceed or proceeds very slowly. | 1. Inactive Reagent: The this compound may have completely hydrolyzed to the less reactive carboxylic acid prior to the reaction.2. Insufficient Reactivity: The nucleophile (amine/alcohol) may be sterically hindered or a poor nucleophile. | 1. Verify Reagent Quality: Check the acyl chloride for signs of hydrolysis (fuming, presence of solids). If hydrolysis is suspected, use a fresh batch of the reagent.2. Optimize Reaction Conditions: For less reactive nucleophiles, you may need to allow the reaction to warm to room temperature and stir for a longer period. The addition of a catalyst like DMAP (4-dimethylaminopyridine) can sometimes be effective, particularly for reactions with alcohols.[11] |
| Formation of unexpected side products. | 1. HCl-Catalyzed Reactions: The HCl generated during the reaction can catalyze decomposition or other side reactions if not effectively neutralized.2. Thermal Degradation: Some acyl chlorides can be thermally unstable and decompose at elevated temperatures.[1] | 1. Use an HCl Scavenger: Add at least 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine to the reaction mixture before adding the acyl chloride.[3]2. Maintain Low Temperatures: Avoid heating the reaction mixture unless necessary, as higher temperatures can promote side reactions like elimination or decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine with this compound
This protocol outlines a standard method for reacting an amine with this compound while minimizing the risk of hydrolysis.
1. Preparation (Crucial First Step):
- Dry all necessary glassware (round-bottom flask, dropping funnel, magnetic stir bar) in an oven (e.g., at 120 °C) for at least 4 hours, or flame-dry under vacuum.
- Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[3]
2. Reaction Setup:
- To the reaction flask, add the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 - 1.2 equivalents).
- Add a suitable anhydrous solvent (e.g., Dichloromethane or THF) to dissolve the reagents under a positive pressure of nitrogen or argon.
- Cool the stirred solution to 0 °C using an ice-water bath.[3]
3. Addition of Acyl Chloride:
- In a separate dry flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
- Slowly add the this compound solution to the cooled, stirred amine solution dropwise over 15-30 minutes using a dropping funnel or syringe.[3][16] Maintain the internal temperature below 5 °C during the addition.
4. Reaction and Workup:
- After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
- Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.[3]
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Wash the combined organic layers sequentially with dilute acid (if an amine base was used), saturated sodium bicarbonate solution (to remove any carboxylic acid byproduct), and finally with brine.[3]
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.[3]
Visual Guides
// Nodes AcylChloride [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Water [label="H₂O (Water)", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; CarboxylicAcid [label="Benzyl-PEG4-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AcylChloride -> Intermediate [label="1. Nucleophilic Attack", color="#5F6368"]; Water -> Intermediate [style=dashed, arrowhead=none, color="#5F6368"]; Intermediate -> CarboxylicAcid [label="2. Elimination of Cl⁻\n3. Deprotonation", color="#5F6368"]; Intermediate -> HCl [style=dashed, arrowhead=none, color="#5F6368"];
// Invisible nodes for layout {rank=same; Water; AcylChloride;} {rank=same; CarboxylicAcid; HCl;} } .dot Caption: The hydrolysis pathway of this compound via a nucleophilic addition-elimination mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. sparkl.me [sparkl.me]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Benzyl-PEG4-acyl chloride solubility in aqueous vs organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Benzyl-PEG4-acyl chloride. Here you will find frequently asked questions and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a molecule that features a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) linker with four repeating units, and a reactive acyl chloride group. It is commonly used as a linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG component enhances solubility and provides a flexible spacer.
Q2: How should I store this compound?
To ensure its stability, this compound should be stored under anhydrous (dry) conditions. It is highly sensitive to moisture and should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consult the supplier's certificate of analysis for the recommended temperature, which is often at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.
Q3: In which solvents is this compound soluble?
Due to the presence of the PEG chain, this compound is expected to be soluble in a variety of anhydrous organic solvents. While specific quantitative data is not widely published, it is anticipated to be soluble in common aprotic organic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For the closely related compound, Benzyl-PEG4-acid, the solubility in DMSO is reported to be ≥ 100 mg/mL.[1]
Q4: What happens when this compound is exposed to water or other protic solvents?
The acyl chloride group is highly reactive and will readily undergo hydrolysis in the presence of water or other protic solvents like alcohols.[2][3] This reaction converts the acyl chloride to the corresponding carboxylic acid (Benzyl-PEG4-carboxylic acid), rendering it inactive for its intended acylation reactions.[2][3] Therefore, it is crucial to use anhydrous solvents and maintain a moisture-free environment during handling and reactions.
Solubility Data
Quantitative solubility data for this compound is limited in publicly available resources due to its reactive nature. The following table summarizes the available qualitative and extrapolated information.
| Solvent Type | Solvent Examples | Expected Solubility/Reactivity | Notes |
| Aqueous Buffers | PBS, Tris, Water | Reactive (Hydrolyzes) | The acyl chloride group reacts with water to form the corresponding carboxylic acid. It does not form a stable solution.[2][3] |
| Polar Aprotic Solvents | DMSO, DMF | Expected to be Soluble | The related compound, Benzyl-PEG4-acid, is highly soluble in DMSO (≥ 100 mg/mL).[1] These solvents should be anhydrous. |
| Ethers | THF, Dioxane | Expected to be Soluble | Common solvents for reactions involving PEGylated molecules. Must be anhydrous. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Expected to be Soluble | Frequently used for acylation reactions. Must be anhydrous. |
| Alcohols | Methanol, Ethanol | Reactive | The acyl chloride will react with alcohols to form the corresponding ester. |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Low or No Product Yield in Acylation Reaction
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Purity of Nucleophile | Ensure your amine, alcohol, or other nucleophilic reagent is pure and dry. |
| Incompatible Reaction Buffer | Avoid buffers containing nucleophilic species, such as Tris, which can react with the acyl chloride. |
| Insufficient Reaction Time or Temperature | Some acylation reactions can be slow, especially with sterically hindered nucleophiles. Monitor the reaction progress over an extended period (e.g., 24-48 hours) or consider a moderate increase in temperature. |
Issue 2: Difficulty Dissolving this compound
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | Switch to a different anhydrous aprotic solvent such as DMF or DMSO for potentially higher solubility. |
| Hydrolysis and Precipitation | If the compound has been exposed to moisture, it may have hydrolyzed to the carboxylic acid, which might have different solubility characteristics and can precipitate. Use a fresh, properly stored vial of the reagent. |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility in an Organic Solvent
This protocol provides a general method for determining the equilibrium solubility of this compound in an anhydrous organic solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired anhydrous organic solvent in a sealed vial under an inert atmosphere.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or LC-MS, to determine the concentration of the dissolved this compound.
-
Calculate the solubility, typically expressed in mg/mL.
-
Protocol 2: General Protocol for an N-Acylation Reaction
This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound.
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine substrate (1 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for acylation.
References
Side reactions of Benzyl-PEG4-acyl chloride with functional groups
Welcome to the technical support center for Benzyl-PEG4-acyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding its use in bioconjugation and other chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups that react with this compound?
This compound is a highly reactive acylating agent. The acyl chloride group will readily react with nucleophilic functional groups. The most common reactive partners in a bioconjugation context are:
-
Primary and Secondary Amines (-NH₂, -NHR): Reacts to form stable amide bonds. This is often the desired reaction for labeling proteins on lysine (B10760008) residues or the N-terminus.[1][2][3]
-
Alcohols (-OH): Reacts to form ester bonds. This can be a desired reaction or a side reaction with serine, threonine, or tyrosine residues in proteins.[1][4][5]
-
Thiols (-SH): Reacts with cysteine residues to form thioester bonds.[6][7]
-
Water (H₂O): Reacts to hydrolyze the acyl chloride to a carboxylic acid. This is a very common and often undesired side reaction.[1][4][7]
Q2: My reaction yield is low. What are the potential causes?
Low yields can be attributed to several factors:
-
Hydrolysis of this compound: This is the most common reason for low yields. Acyl chlorides are highly sensitive to moisture.[1][7] Ensure all your solvents and reagents are anhydrous.
-
Suboptimal pH: The pH of the reaction is critical. For instance, while amine acylation is often more efficient at a slightly basic pH (to deprotonate the amine), a very high pH can accelerate the hydrolysis of the acyl chloride.[8][9]
-
Incorrect Stoichiometry: An insufficient amount of this compound will lead to incomplete reaction. Conversely, a large excess may lead to multiple modifications of your target molecule or increased side reactions.
-
Steric Hindrance: The accessibility of the target functional group on your molecule can affect the reaction efficiency.
Q3: I see an unexpected byproduct in my analysis. What could it be?
The most likely byproduct is the hydrolyzed form of the reagent, Benzyl-PEG4-carboxylic acid. This occurs when the acyl chloride reacts with water in your reaction mixture.[1][4] Another possibility is the formation of salts with amine bases. For example, if you use a tertiary amine like triethylamine (B128534) as a base, it can form a salt with the HCl generated during the reaction.[2]
Q4: How can I minimize the hydrolysis of this compound?
To minimize hydrolysis:
-
Use Anhydrous Conditions: Use dry solvents (e.g., anhydrous DMF, DCM, or acetonitrile) and ensure your reaction vessel is free of moisture.
-
Control the pH: While a basic pH can be necessary to deprotonate amines, avoid excessively high pH values which can accelerate hydrolysis.[8][9]
-
Work Quickly: Prepare your reaction mixture and add the this compound promptly.
-
Storage: Store the this compound under inert gas (argon or nitrogen) and in a desiccator.
Q5: Can I control the selectivity of the reaction towards a specific functional group?
Yes, to some extent, by controlling the reaction conditions:
-
pH Control: The nucleophilicity of different functional groups is pH-dependent. For example, at a pH below the pKa of an amine, it will be protonated and less reactive. Thiols are more reactive in their thiolate form at a higher pH.[10] By carefully selecting the pH, you can favor reaction with one functional group over another.
-
Relative Nucleophilicity: In general, primary amines are more nucleophilic than alcohols and will react preferentially.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Hydrolysis of this compound: Reagent was exposed to moisture before or during the reaction. | Ensure all solvents, reagents, and equipment are strictly anhydrous. Store the acyl chloride under an inert atmosphere. |
| Incorrect reaction pH: The target functional group is protonated and non-nucleophilic, or the pH is too low for efficient reaction. | Optimize the reaction pH. For amine acylation, a pH of 7.5-8.5 is generally recommended. Use a non-nucleophilic buffer. | |
| Insufficient reagent: The molar ratio of this compound to the target molecule is too low. | Increase the molar excess of the acyl chloride. A 1.5 to 5-fold excess is a common starting point. | |
| Multiple products or smearing on gel/chromatography | Multiple reaction sites: The protein or molecule has multiple accessible functional groups that are reacting. | Reduce the molar excess of this compound. Optimize the pH to favor a specific site (e.g., lower pH for N-terminal vs. lysine modification). |
| Aggregation: The modification is causing the protein to aggregate. | Screen different reaction buffers and pH values. Consider adding solubility-enhancing agents. | |
| Presence of a major byproduct with a mass corresponding to the hydrolyzed reagent | Reaction with water: The acyl chloride has been hydrolyzed to the corresponding carboxylic acid. | Follow the recommendations to minimize hydrolysis (use anhydrous conditions, control pH). Purify the final product using chromatography (e.g., HPLC, SEC) to remove the byproduct. |
| Precipitate formation during the reaction | Salt formation: If using an amine base (e.g., triethylamine), the hydrochloride salt may precipitate. | Use a different base that forms a soluble salt, or use an excess of the amine-containing reactant to act as the base. The precipitate can often be removed by filtration. |
Data Summary
The reactivity of this compound with different functional groups is influenced by their inherent nucleophilicity and the reaction conditions. The following table provides a qualitative comparison.
| Functional Group | Product | Relative Reactivity | Optimal pH Range | Key Considerations |
| Primary Amine (-NH₂) | Amide | Very High | 7.5 - 9.0 | Highly favorable reaction. pH should be above the pKa of the amine for it to be deprotonated and nucleophilic.[10] |
| Thiol (-SH) | Thioester | High | 7.0 - 8.5 | Reactivity increases with pH as the thiol is converted to the more nucleophilic thiolate anion. |
| Alcohol (-OH) | Ester | Moderate | 7.0 - 8.5 | Generally less reactive than amines. Can be a competitive side reaction in proteins. |
| Water (H₂O) | Carboxylic Acid | High | Neutral to Basic | A significant side reaction, especially at higher pH where hydroxide (B78521) ions are present.[8][9] |
Experimental Protocols
General Protocol for Amine Modification
This protocol provides a general starting point for the modification of a primary amine-containing molecule (e.g., a protein) with this compound.
-
Preparation of the Molecule Solution:
-
Dissolve the amine-containing molecule in a suitable anhydrous buffer at a concentration of 1-10 mg/mL. A common buffer is phosphate-buffered saline (PBS) at pH 7.5-8.0, prepared with anhydrous salts and water. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to a concentration of 10-100 mM.
-
-
Reaction:
-
Add the desired molar excess (e.g., 3-5 equivalents) of the this compound solution to the stirred molecule solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C for 2-4 hours. The optimal time should be determined empirically.
-
-
Quenching:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 20-50 mM. This will react with any excess this compound.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Analysis:
-
Analyze the product by SDS-PAGE, mass spectrometry, or HPLC to confirm the modification.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for amine modification.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Propose a mechanism for the reaction of benzyl alcohol with acety... | Study Prep in Pearson+ [pearson.com]
- 6. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. jopr.mpob.gov.my [jopr.mpob.gov.my]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG4-acyl chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address low reaction yields when using Benzyl-PEG4-acyl chloride, a common linker in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in my this compound reaction?
The primary cause of low yield is the high reactivity of the acyl chloride functional group, which makes it extremely susceptible to hydrolysis.[1][2][3] Trace amounts of water in reagents, solvents, or from atmospheric moisture can rapidly convert the acyl chloride to its corresponding carboxylic acid, rendering it unreactive towards the intended nucleophile (e.g., an amine).[3][4]
Q2: How should I properly store and handle this compound to prevent degradation?
Due to its moisture sensitivity, this compound must be stored under stringent anhydrous and inert conditions. It is recommended to store it at low temperatures (as specified on the certificate of analysis) under an inert atmosphere such as argon or nitrogen.[5] When handling, use oven-dried glassware and employ techniques that minimize exposure to air, such as working in a glovebox or using a Schlenk line.
Q3: Why is a base necessary when reacting this compound with an amine?
The reaction between an acyl chloride and a primary or secondary amine produces one equivalent of hydrogen chloride (HCl) as a byproduct.[6][7][8] This HCl can protonate the starting amine, converting it into an ammonium (B1175870) salt. The resulting salt is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HCl as it forms, ensuring the amine remains in its free, reactive state.[3][8]
Q4: My TLC or LC-MS analysis shows multiple spots/peaks. What are the likely side products?
Besides the unreacted starting materials, common side products include:
-
Hydrolyzed Acyl Chloride: The corresponding carboxylic acid (Benzyl-PEG4-carboxylic acid) is the most common impurity, formed by reaction with water.[2][3]
-
N-acylurea: If carbodiimide (B86325) coupling agents (like EDC) were used in a prior step to generate the acyl chloride and were not fully removed, they can lead to N-acylurea byproducts.[9]
-
Diacylation Products: If the target nucleophile has multiple reactive sites, over-acylation can occur, leading to di- or multi-substituted products.
In-Depth Troubleshooting Guide
Problem: Low or No Formation of the Desired Product
Question: My reaction analysis shows predominantly unreacted starting materials (e.g., the amine substrate). What are the likely causes and solutions?
This issue typically points to a problem with the acyl chloride's reactivity or suboptimal reaction conditions.
-
Possible Cause 1: Degraded this compound The acyl chloride may have hydrolyzed before or during the reaction. Acyl chlorides are the most reactive of the carboxylic acid derivatives and react readily with water.[3]
-
Solution:
-
Use Fresh Reagent: Always use a fresh vial of the acyl chloride or one that has been properly stored under an inert atmosphere.
-
Perform a Quality Control Check: Before committing your valuable substrate, perform a small-scale test. Quench a tiny amount of the acyl chloride with methanol (B129727) or a simple amine like benzylamine. Analyze the result by TLC or LC-MS to confirm the formation of the expected methyl ester or simple amide, which verifies the reagent's activity.[10][11]
-
Handle with Care: Use anhydrous solvents and oven-dried glassware. Purge the reaction vessel with argon or nitrogen before adding reagents.[3]
-
-
-
Possible Cause 2: Inactive Nucleophile The amine or other nucleophile may have been protonated and deactivated by the HCl byproduct.
-
Solution:
-
Add a Suitable Base: Incorporate a non-nucleophilic base (e.g., DIPEA, TEA) into the reaction mixture, typically at 1.5-2.0 equivalents relative to the acyl chloride.[3]
-
Check for Acidic Impurities: Ensure your starting amine is not an acid salt (e.g., a hydrochloride salt). If it is, an additional equivalent of base is required to neutralize it before adding the acyl chloride.
-
-
-
Possible Cause 3: Steric Hindrance Bulky groups near the reactive site on either the acyl chloride or the nucleophile can significantly slow down the reaction rate.[12]
-
Solution:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature. Monitor the progress carefully to avoid decomposition.[12]
-
Use a Less Hindered Linker: If possible, consider a different linker with a longer PEG chain or a less sterically demanding structure.
-
-
Problem: Significant Formation of Hydrolysis Byproduct
Question: I have obtained some of my desired product, but a large portion of my this compound was converted to its carboxylic acid form. How can I prevent this?
This is a classic water contamination issue. Rigorous exclusion of moisture is critical.
-
Solution:
-
Dry Solvents: Use freshly distilled, anhydrous-grade solvents or solvents dried over molecular sieves. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).[12]
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried (e.g., at 120°C overnight) and cooled under a stream of inert gas. Dry any solid reagents in a vacuum oven if they are not moisture-sensitive.
-
Maintain Inert Atmosphere: Conduct the entire experiment, from reagent addition to reaction monitoring, under a positive pressure of argon or nitrogen.
-
Data Presentation
Table 1: Recommended Solvents and Drying Procedures
| Solvent | Boiling Point (°C) | Common Drying Agent | Notes |
| Dichloromethane (DCM) | 39.6 | Calcium Hydride (CaH₂) | Distill under an inert atmosphere before use.[12] |
| Tetrahydrofuran (THF) | 66 | Sodium/Benzophenone (B1666685) | The deep blue/purple color of the benzophenone ketyl indicates an anhydrous state. Distill before use.[12] |
| N,N-Dimethylformamide (DMF) | 153 | Molecular Sieves (4 Å) | Store over activated molecular sieves. Can be distilled under reduced pressure. |
| Acetonitrile (ACN) | 81.6 | Calcium Hydride (CaH₂) | Distill from CaH₂ and store over molecular sieves. |
Table 2: Common Non-Nucleophilic Bases for HCl Scavenging
| Base | Abbreviation | pKₐ of Conjugate Acid | Structure | Notes |
| Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | ((CH₃)₂CH)₂NCH₂CH₃ | Sterically hindered, making it an excellent non-nucleophilic choice.[13] |
| Triethylamine | TEA | ~10.7 | (CH₃CH₂)₃N | Widely used, but can sometimes participate in side reactions.[13] |
| 2,6-Lutidine | ~6.7 | (CH₃)₂C₅H₃N | A hindered pyridine (B92270) derivative, useful when a milder base is needed.[13] |
Key Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation
-
Preparation: Under an inert atmosphere (Ar or N₂), dissolve the amine-containing substrate (1.0 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction's exothermicity and minimize side reactions.[13]
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[12]
-
Work-up: Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 0.1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using an appropriate method such as flash column chromatography or preparative HPLC.[14]
Visual Guides
Caption: Desired reaction pathway versus the competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzyl-PEG4-Acyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted Benzyl-PEG4-acyl chloride from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound is highly reactive and can lead to non-specific modifications of other molecules in your sample, potentially causing inaccurate experimental results and the formation of unwanted byproducts. Complete removal is essential for the purity and integrity of your target compound.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most effective methods for removing unreacted this compound include quenching the reaction, liquid-liquid extraction, column chromatography, and high-performance liquid chromatography (HPLC). The choice of method depends on the scale of your experiment, the desired purity, and the properties of your target molecule.
Q3: How can I "quench" the unreacted this compound?
A3: Quenching involves adding a reagent that rapidly reacts with the acyl chloride to form a less reactive and more easily separable compound. Common quenching agents include water (to form the corresponding carboxylic acid), a primary or secondary amine (to form an amide), or an alcohol (to form an ester).
Q4: What are the key differences between column chromatography and HPLC for this purification?
A4: Column chromatography is a gravity- or low-pressure-driven separation technique suitable for larger scale purifications and for removing bulk impurities. HPLC, on the other hand, utilizes high pressure to force the solvent through a column with smaller particles, providing higher resolution and is ideal for analytical purposes or for purifying smaller quantities of material with high purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of the target compound after purification. | The target compound may be partially soluble in the aqueous phase during liquid-liquid extraction. | Adjust the pH of the aqueous phase to suppress the ionization of your target compound, thereby increasing its partitioning into the organic phase. |
| The target compound may be adsorbing irreversibly to the silica (B1680970) gel in column chromatography. | Pre-treat the silica gel with a small amount of a polar solvent or use a different stationary phase like alumina. | |
| Presence of Benzyl-PEG4-carboxylic acid in the final product. | Incomplete reaction or hydrolysis of the acyl chloride during workup. | Ensure the reaction goes to completion using analytical techniques like TLC or LC-MS. During workup, use anhydrous solvents and minimize exposure to moisture. |
| Co-elution of the target compound and unreacted this compound during chromatography. | The polarity of the target compound and the starting material are very similar. | Optimize the solvent system for chromatography. For column chromatography, try a gradient elution. For HPLC, a shallower gradient or a different column (e.g., C4 instead of C18) may improve separation. |
| The purified product is an oil or gel, making it difficult to handle. | This is a common property of PEGylated compounds. | Consider using the magnesium chloride complexation method to solidify the product for easier handling and filtration.[1][2] |
Experimental Protocols & Workflows
Quenching of Unreacted this compound
This protocol describes the conversion of the reactive acyl chloride into a more stable carboxylic acid, which can then be removed by extraction.
Methodology:
-
Upon completion of the primary reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add deionized water dropwise to the reaction mixture while stirring vigorously. The acyl chloride will react exothermically with water to form Benzyl-PEG4-carboxylic acid and hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis.
-
Proceed with liquid-liquid extraction to separate the desired product from the newly formed carboxylic acid.
Liquid-Liquid Extraction
This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.
Methodology:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the HCl and deprotonate the Benzyl-PEG4-carboxylic acid, making it water-soluble.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the organic layer, which should contain your target compound.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Column Chromatography
This technique is used for purifying compounds from a mixture on a larger scale.
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Dissolve the crude product from the extraction step in a minimal amount of the elution solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and analysis of your compound. Reversed-phase HPLC is often effective for separating PEGylated molecules.
Methodology:
-
Dissolve the partially purified product in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a C4 or C18 column for reversed-phase).
-
Run a gradient elution, typically with a mixture of water and acetonitrile, both containing a small amount of an additive like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Monitor the elution of compounds using a UV detector.
-
Collect the peak corresponding to your target compound.
-
Remove the solvent under reduced pressure. For samples containing TFA, it may be necessary to perform a salt exchange or lyophilize from a different solvent system to remove residual TFA.
| Parameter | Recommendation for PEGylated Small Molecules |
| Column | Reversed-phase C4 or C18, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound of interest. A shallow gradient (e.g., 1-2% increase in B per minute) often provides better resolution.[3] |
| Flow Rate | 1 mL/min for a standard analytical column |
| Detection | UV at a wavelength appropriate for your molecule (e.g., 254 nm for the benzyl (B1604629) group) |
| Column Temperature | Elevated temperatures (e.g., 45 °C) can improve peak shape.[3] |
Quantitative Data Summary
The efficiency of purification can be assessed by recovery and purity. The following table provides a general expectation for the described methods. Actual results will vary depending on the specific reaction conditions and the properties of the target molecule.
| Purification Method | Expected Recovery | Expected Purity | Notes |
| Liquid-Liquid Extraction | 80-95% | 70-90% | Highly dependent on the partition coefficients of the compounds. |
| Column Chromatography | 60-85% | 90-98% | Recovery can be lower due to adsorption on the stationary phase. |
| HPLC | >90% | >99% | Ideal for high-purity applications, but typically on a smaller scale. |
| MgCl2 Complexation | High | Can improve purity by removing non-PEGylated impurities | Primarily an isolation technique to improve handling.[1][2] |
This technical support guide provides a starting point for the purification of this compound. Optimization of these protocols for your specific application is highly recommended.
References
Benzyl-PEG4-acyl chloride reaction time optimization for protein modification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Benzyl-PEG4-acyl chloride for protein modification. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target for this compound on a protein?
A1: The primary targets for this compound are nucleophilic amino acid residues. The most reactive sites are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein.[1][2] Other residues with nucleophilic side chains, such as serine, threonine, tyrosine, and cysteine, can also react, but typically require more specific conditions.
Q2: What is the optimal pH for the reaction?
A2: The optimal pH for acylating amine groups on proteins is typically between 7.0 and 8.5. In this range, the primary amine groups are sufficiently deprotonated and nucleophilic to attack the acyl chloride.[3] At lower pH values, the amines are protonated (-NH3+), reducing their nucleophilicity. At very high pH (above 9), the risk of hydrolysis of the acyl chloride reagent increases significantly.[3]
Q3: How can I control the degree of PEGylation (number of PEG chains per protein)?
A3: The degree of PEGylation can be controlled by several factors:
-
Stoichiometry: Varying the molar ratio of this compound to the protein is the most common method. A higher molar excess of the PEG reagent will generally lead to a higher degree of modification.[4]
-
Reaction Time: Shorter reaction times will result in less modification, while longer times will allow the reaction to proceed further.
-
pH: Fine-tuning the pH can influence the reactivity of specific amino acid residues.
-
Temperature: Lowering the reaction temperature (e.g., 4°C) can slow down the reaction rate, providing better control compared to reactions at room temperature.
Q4: What are the potential side reactions?
A4: The main side reaction is the hydrolysis of the acyl chloride group by water, which converts the reagent into an unreactive carboxylic acid.[5] This is why it is crucial to work with anhydrous solvents when preparing the reagent stock solution and to minimize exposure to moisture. Other potential side reactions include modification of other nucleophilic residues like serine, threonine, or tyrosine, especially at higher pH.
Q5: How should I store and handle this compound?
A5: this compound is highly sensitive to moisture. It should be stored under inert gas (argon or nitrogen) in a desiccator at the recommended temperature (typically -20°C).[6][7] When preparing to use the reagent, allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous solvents, such as DMF or DMSO, to prepare stock solutions immediately before use.
Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Suggested Solution(s) |
| Low or No Protein Modification | 1. Hydrolyzed Reagent: The acyl chloride was exposed to moisture and hydrolyzed. 2. Incorrect pH: The reaction buffer pH is too low, protonating the target amine groups. 3. Insufficient Reagent: The molar excess of the PEG reagent was too low. 4. Protein Inaccessibility: The target residues (e.g., lysines) are buried within the protein's structure. | 1. Use fresh, properly stored this compound. Prepare stock solutions in anhydrous solvent immediately before use. 2. Increase the pH of the reaction buffer to 7.5-8.5. Verify buffer pH before starting. 3. Increase the molar excess of the PEG reagent (e.g., from 10x to 20x or 40x). 4. Consider adding a denaturant (e.g., urea, guanidine (B92328) HCl) if protein activity does not need to be preserved. Perform a trial with a small amount of protein. |
| Protein Precipitation or Aggregation | 1. Solvent Intolerance: The protein is denaturing due to the organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent. 2. Charge Neutralization: Modification of surface lysines neutralizes positive charges, leading to a decrease in solubility and aggregation.[8] 3. Cross-linking: If using a di-functionalized PEG reagent by mistake. | 1. Minimize the final concentration of the organic solvent in the reaction mixture (ideally <10% v/v). Add the reagent stock solution dropwise while gently stirring. 2. Include solubility-enhancing excipients in the buffer (e.g., arginine, glycerol). Optimize the degree of labeling to be lower. 3. Ensure your reagent is mono-functional this compound. |
| High Polydispersity (Multiple PEG chains attached) | 1. High Reagent Concentration: A large molar excess of the PEG reagent was used. 2. Long Reaction Time: The reaction was allowed to proceed for too long. 3. High pH: Higher pH increases the reactivity of all available amine groups. | 1. Reduce the molar excess of this compound. 2. Perform a time-course experiment to find the optimal reaction time that yields the desired product (e.g., mono-PEGylated). 3. Try running the reaction at a slightly lower pH (e.g., 7.0-7.5) to favor modification of the most accessible/reactive sites. |
| Difficulty in Purifying the Conjugate | 1. Similar Properties: The PEGylated protein has similar size or charge to the unmodified protein or multi-PEGylated species. 2. Unreacted PEG: Excess, unreacted PEG reagent is difficult to separate. | 1. For purification, use techniques with high resolution like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC). Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and can also separate species with different numbers of attached PEGs.[9][10] 2. Quench the reaction with a small molecule amine (e.g., Tris or glycine) to consume excess acyl chloride. Then, use SEC or dialysis/TFF to remove the quenched reagent and other small molecules.[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification
This protocol provides a starting point for the modification of a protein with this compound. Optimization may be required for each specific protein.
1. Reagent Preparation: a. Prepare a suitable reaction buffer. A common choice is 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 7.5 - 8.0. b. Prepare your protein solution in the reaction buffer at a known concentration (e.g., 1-5 mg/mL). c. Allow the vial of this compound to warm to room temperature before opening. d. Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 100 mM).
2. Reaction Setup: a. Place the protein solution in a reaction vessel with gentle stirring at the desired temperature (e.g., 4°C or room temperature). b. Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess). Add the reagent dropwise to avoid localized high concentrations. c. Allow the reaction to proceed for a set amount of time. A typical starting point is 1-2 hours at room temperature or overnight at 4°C.
3. Reaction Quenching: a. To stop the reaction, add a quenching buffer such as 1 M Tris or glycine (B1666218) to a final concentration of 50-100 mM. b. Incubate for an additional 30 minutes at room temperature to ensure all unreacted acyl chloride is consumed.
4. Purification of the PEGylated Protein: a. Remove excess unreacted PEG reagent and buffer components via Size Exclusion Chromatography (SEC), dialysis, or Tangential Flow Filtration (TFF) into a suitable storage buffer (e.g., PBS, pH 7.4). b. For separation of different PEGylated species (e.g., mono-, di-, multi-PEGylated), more advanced chromatography techniques like Ion-Exchange Chromatography (IEX) may be necessary.
Protocol 2: Analysis of Modification
Confirm the success of the conjugation using one or more of the following analytical techniques:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the exact mass of the conjugate, confirming the number of PEG chains attached per protein.[11][12][13]
-
HPLC: Techniques like Reverse-Phase (RP-HPLC) or Ion-Exchange (IEX-HPLC) can be used to separate and quantify the different species (unmodified, mono-PEGylated, multi-PEGylated).
Data Presentation
Table 1: Effect of Reaction Time on Modification Efficiency
This table illustrates how varying the reaction time can influence the distribution of PEGylated products for a model protein. Conditions: 2 mg/mL Protein, 20-fold molar excess of this compound, pH 8.0, Room Temperature.
| Reaction Time (minutes) | Unmodified Protein (%) | Mono-PEGylated (%) | Multi-PEGylated (%) |
| 15 | 65 | 30 | 5 |
| 30 | 40 | 50 | 10 |
| 60 | 20 | 65 | 15 |
| 120 | 5 | 70 | 25 |
| 240 | <1 | 60 | 40 |
Data are representative and will vary depending on the specific protein and reaction conditions.
Visualization
Caption: Workflow for protein modification with this compound.
References
- 1. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]
- 13. Protein Modifications Analysis - Creative Proteomics [creative-proteomics.com]
Navigating the Reactivity of Acyl Chlorides: A Technical Support Guide
Acyl chlorides are highly reactive organic compounds, making them invaluable reagents in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. However, their high reactivity also presents challenges in experimental design and execution. This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals effectively manage the reactivity of the acyl chloride group in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving acyl chlorides, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Acyl chlorides readily hydrolyze in the presence of water to form the corresponding carboxylic acid.[1][2][3] Ensure all glassware is oven or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][4] Use anhydrous solvents.[1] |
| Inactive Catalyst (for Friedel-Crafts Acylation) | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[4][5] Use a fresh, unopened container of the catalyst or purify the existing stock. Ensure anhydrous conditions are strictly maintained throughout the setup and reaction.[6] |
| Deactivated Aromatic Substrate (for Friedel-Crafts Acylation) | Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are deactivated and may not undergo Friedel-Crafts acylation.[5][6] Consider using a more reactive aromatic compound or an alternative synthetic route. |
| Insufficiently Reactive Acylating Agent | For less reactive substrates, an acyl chloride may be a better choice than a corresponding anhydride (B1165640) due to its higher reactivity.[4] |
| Sub-optimal Reaction Temperature | Some reactions require heating to proceed at an adequate rate, while for others, elevated temperatures can lead to side reactions and decomposition.[1][5] Optimize the reaction temperature by monitoring the reaction progress at different temperatures. |
| Stoichiometry of Catalyst (for Friedel-Crafts Acylation) | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a stable complex with it.[5][6] Ensure at least one equivalent of the catalyst is used. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions with Nucleophiles | Acyl chlorides react with a wide range of nucleophiles, including alcohols, amines, and even the carboxylate salt of the starting material.[7][8] Ensure the reaction mixture is free from unintended nucleophilic impurities. |
| Reaction with Excess Amine | When reacting an acyl chloride with an amine, the hydrogen chloride (HCl) byproduct will react with a second equivalent of the amine to form an ammonium (B1175870) salt.[9][10] It is common practice to use two equivalents of the amine.[11] |
| Poly-acylation (in Friedel-Crafts Acylation) | While less common than poly-alkylation, poly-acylation can occur with highly activated aromatic rings.[5] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[5] |
Issue 3: Difficulty in Handling and Purifying the Acyl Chloride
| Potential Cause | Troubleshooting Steps |
| Hydrolysis on TLC Plate | Standard silica (B1680970) gel for TLC contains water, which can hydrolyze the acyl chloride on the plate, giving misleading results.[1][12] To monitor the reaction, quench a small aliquot with methanol (B129727) to form the more stable methyl ester, which can then be analyzed by TLC.[1][12] |
| Decomposition During Purification | Acyl chlorides can be sensitive to heat.[1] Use vacuum distillation to purify higher molecular weight or heat-sensitive acyl chlorides, as this lowers the boiling point.[1] |
| Vigorous Reaction with Water | Acyl chlorides react violently with water.[13] Handle them in a well-ventilated fume hood with appropriate personal protective equipment.[14] |
Frequently Asked Questions (FAQs)
Q1: How can I prepare an acyl chloride from a carboxylic acid?
Acyl chlorides are commonly synthesized by reacting a carboxylic acid with thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅).[15][16] Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[16][17]
Q2: Why are acyl chlorides so reactive?
The high reactivity of acyl chlorides is due to the presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon.[13][18] This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[13][19] The chloride ion is also an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.[20]
Q3: How should I quench a reaction containing an unreacted acyl chloride?
Unreacted acyl chlorides can be quenched by carefully adding a nucleophile such as water, an alcohol, or an amine.[21] The addition should be done slowly and with cooling, as these reactions can be highly exothermic. Water will hydrolyze the acyl chloride to the corresponding carboxylic acid, while alcohols will form esters.[21]
Q4: Can I use a base to neutralize the HCl produced during a reaction?
Yes, a base is often used to neutralize the HCl byproduct, which can be important if acid-sensitive functional groups are present.[7] Pyridine or triethylamine (B128534) are commonly used for this purpose.[3][11] In reactions with amines, an excess of the amine reactant can also serve as the base.[2][10]
Experimental Protocols
Protocol 1: Synthesis of an Acyl Chloride using Thionyl Chloride
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., a nitrogen-filled glove box or a Schlenk line).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the carboxylic acid at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[22]
-
Reaction: Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material.
-
Purification: Remove the excess thionyl chloride by distillation. The resulting acyl chloride can then be purified by fractional distillation under reduced pressure.[16][17]
Protocol 2: Quenching of an Acyl Chloride Reaction
-
Preparation: Cool the reaction mixture in an ice bath.
-
Quenching Agent: Prepare a separate flask containing the quenching agent (e.g., a dilute aqueous solution of sodium bicarbonate, or an alcohol like methanol).
-
Slow Addition: Slowly and carefully add the reaction mixture dropwise to the quenching agent with vigorous stirring. Be aware that the reaction is exothermic and may produce gas.
-
Workup: Once the addition is complete, allow the mixture to warm to room temperature. The aqueous and organic layers can then be separated, and the organic layer can be washed, dried, and concentrated to isolate the product.
Visualization
Below is a diagram illustrating the decision-making process for troubleshooting low yield in a Friedel-Crafts acylation reaction.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Acyl halide [simply.science]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. smart.dhgate.com [smart.dhgate.com]
- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. fiveable.me [fiveable.me]
- 21. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 22. Acyl chloride - Wikipedia [en.wikipedia.org]
Issues with aggregation when using Benzyl-PEG4-acyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to aggregation when using Benzyl-PEG4-acyl chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a monofunctional, discrete PEG (dPEG®) linker. It contains a benzyl (B1604629) group for aromatic interactions and a highly reactive acyl chloride group. The PEG4 spacer arm is hydrophilic and flexible, which can improve the solubility and reduce steric hindrance of the conjugated molecule.[1][2] It is commonly used as a PROTAC linker and for modifying biomolecules containing primary or secondary amines, such as proteins, peptides, and nanoparticles.[3]
Q2: My protein/nanoparticle solution aggregates immediately upon adding this compound. What are the potential causes?
Immediate aggregation upon the addition of this compound is often due to one or more of the following factors:
-
Rapid, Uncontrolled Reaction: Acyl chlorides are highly reactive towards nucleophiles like primary amines.[4][5][6] If the reagent is added too quickly or at a high concentration, it can lead to non-specific surface modification and intermolecular cross-linking, causing aggregation.
-
Localized High Concentrations: Poor mixing can create areas of high this compound concentration, leading to rapid, localized conjugation and subsequent aggregation.
-
Solvent Mismatch: If the this compound is dissolved in an organic solvent that is not fully miscible with the aqueous buffer of the biomolecule, it can cause the biomolecule to precipitate or aggregate.
-
pH Shock: The reaction of acyl chlorides with amines generates hydrochloric acid (HCl) as a byproduct.[6] This can cause a localized drop in pH, which may lead to the aggregation of pH-sensitive biomolecules.
Q3: How can I prevent immediate aggregation during the conjugation reaction?
To prevent immediate aggregation, consider the following protocol modifications:
-
Controlled Reagent Addition: Add the this compound solution dropwise to the vigorously stirred biomolecule solution. This ensures a more uniform distribution and prevents localized high concentrations.
-
Optimize Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, allowing for more controlled conjugation.[7]
-
Use a Co-solvent: If solubility is an issue, consider using a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) to dissolve the this compound before adding it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low enough to not affect the stability of your biomolecule.
-
Buffer Selection and Strength: Use a well-buffered solution to counteract the HCl byproduct. A higher buffer concentration may be necessary. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the acyl chloride.[8] Suitable buffers include phosphate-buffered saline (PBS) and HEPES.[8]
Q4: My conjugated product appears soluble initially but aggregates over time or during purification. What could be the cause?
Delayed aggregation can be caused by:
-
Hydrolysis of Unreacted Acyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[9][10][11] If this occurs before or during the reaction, the unreacted, hydrolyzed linker can alter the solution properties, potentially leading to aggregation.
-
Insufficient PEGylation: If the degree of PEGylation is too low, it may not be sufficient to stabilize the biomolecule, especially if the conjugation process itself destabilizes it.
-
Over-PEGylation: Conversely, excessive modification of surface amines can alter the protein's surface charge and conformation, leading to instability and aggregation.[8]
-
Suboptimal Storage Conditions: The final conjugate may have different stability requirements than the starting biomolecule. The storage buffer, temperature, and concentration may need to be re-optimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Aggregation | Reaction is too fast | Lower the reaction temperature (e.g., to 4°C). Add the this compound solution slowly and dropwise. |
| Localized high concentration | Ensure vigorous stirring of the biomolecule solution during the addition of the linker. | |
| pH drop due to HCl byproduct | Use a higher concentration buffer (e.g., 100 mM HEPES or PBS). Ensure the buffer does not contain primary amines. | |
| Solvent incompatibility | Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., anhydrous DMSO) before adding to the aqueous solution. | |
| Delayed Aggregation | Hydrolysis of the acyl chloride | Purchase fresh reagent and handle it in a dry environment. Use anhydrous solvents for stock solutions. |
| Incorrect degree of PEGylation | Optimize the molar ratio of this compound to the target molecule. Test a range of ratios to find the optimal balance between modification and stability. | |
| Instability of the conjugate | Perform a buffer screen to find the optimal pH and excipients for the final product. Consider adding stabilizers like sucrose (B13894) or arginine.[7] | |
| Low Conjugation Efficiency | Hydrolyzed reagent | Use fresh, high-quality this compound. Prepare stock solutions immediately before use. |
| Competing nucleophiles | Ensure the reaction buffer is free of primary amines (e.g., Tris). | |
| Suboptimal pH | The reaction of acyl chlorides with amines is typically rapid at neutral to slightly basic pH. Ensure the pH of your reaction buffer is appropriate (pH 7.2-8.5). |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.[8] Ensure the protein solution is free of aggregates by centrifugation or filtration.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mg/mL.[2]
-
Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved this compound dropwise.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.[2]
Visualizations
Caption: Workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for aggregation issues.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. savemyexams.com [savemyexams.com]
Technical Support Center: Scaling Up Reactions with Benzyl-PEG4-acyl Chloride
This guide provides technical support for researchers, scientists, and drug development professionals on scaling up acylation reactions using Benzyl-PEG4-acyl chloride. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during laboratory and pilot-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic linker containing a tetra-polyethylene glycol (PEG) spacer, terminated with a benzyl (B1604629) group at one end and a highly reactive acyl chloride group at the other. Its primary use is in bioconjugation, PEGylation of proteins and peptides, and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]
Q2: Why is moisture control so critical when working with this compound?
Acyl chlorides are among the most reactive carboxylic acid derivatives and react vigorously with water in an exothermic reaction.[2] This hydrolysis converts the this compound back to its corresponding carboxylic acid, rendering it inactive for the desired acylation reaction.[3][4] This side reaction reduces product yield and introduces an acidic impurity that can complicate purification.[3] Therefore, rigorous exclusion of atmospheric and solvent moisture using anhydrous techniques is essential for success.[5]
Q3: What are the main challenges when scaling up reactions with this reagent?
Scaling up presents challenges beyond those seen at the lab bench. Key issues include:
-
Heat Management: Acylation reactions are often exothermic. As the reaction volume increases, the ratio of heat exchange surface area to volume decreases, making it harder to dissipate heat.[6][7] Poor heat control can lead to side reactions, product degradation, and potential thermal runaway.[8]
-
Mixing and Reagent Addition: Ensuring homogenous mixing in a large reactor is difficult. Poor mixing can create local "hot spots" or areas of high reactant concentration, leading to impurity formation.[8] The rate of addition of the acyl chloride becomes a critical parameter to control the reaction rate and temperature.
-
Purification: Separating the desired PEGylated product from unreacted starting materials, hydrolyzed acyl chloride, and other byproducts becomes more complex at a larger scale. Chromatographic methods may face limitations in terms of capacity and resolution, potentially requiring multi-step purification strategies.[9][10]
Q4: Which analytical techniques are recommended for monitoring the reaction progress?
High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Reversed-Phase HPLC (RP-HPLC) with UV detection can be used to monitor the consumption of the substrate (if it has a chromophore) and the formation of the PEGylated product.
-
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used alongside UV to detect and quantify species that lack a strong chromophore, such as the this compound reagent itself or its hydrolyzed form.[11][12]
-
Size-Exclusion Chromatography (SEC) can be used to monitor the formation of higher molecular weight conjugates.[][14]
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of acylation reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Moisture Contamination | Ensure all glassware is oven or flame-dried. Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Handle this compound and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[3][5] |
| Inactive Acyl Chloride | The acyl chloride may have hydrolyzed during storage. Purchase fresh reagent or verify the activity of the current batch on a small scale before proceeding with the large-scale reaction. |
| Incorrect Stoichiometry | The nucleophilic substrate (e.g., amine) may be limiting. Ensure accurate molar ratios. For valuable substrates, a slight excess (1.1-1.5 eq) of the acyl chloride can be used, but this may complicate purification. |
| Low Reaction Temperature | While temperature control is crucial to prevent side reactions, excessively low temperatures may slow the reaction rate to a crawl. Determine the optimal temperature range through small-scale experiments. |
| Poor Mixing | At scale, inefficient stirring can prevent reactants from interacting. Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the reactor volume and viscosity of the reaction mixture.[8] |
Problem 2: Presence of Multiple Products or Impurities
| Potential Cause | Recommended Action |
| Hydrolysis of Acyl Chloride | The primary impurity is often the corresponding carboxylic acid from reaction with water. Strict moisture control is the best preventative measure.[4] This impurity can often be removed by a basic wash during workup. |
| Multiple Acylation Sites | If the substrate has multiple nucleophilic sites (e.g., multiple amine groups), a mixture of mono-, di-, and poly-PEGylated products can form. To favor mono-acylation, use a 1:1 molar ratio or a slight excess of the substrate. Site-specific PEGylation may require protecting groups.[1] |
| Reaction Temperature Too High | Excessive heat can cause degradation of the starting materials or the product. Implement an efficient cooling system for the reactor and control the rate of addition of the acyl chloride to manage the exotherm.[8][15] |
| Side Reaction with Base | If a base like triethylamine (B128534) or pyridine (B92270) is used to scavenge the HCl byproduct, it can sometimes participate in side reactions.[4] Consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). |
Problem 3: Difficulties in Product Purification
| Potential Cause | Recommended Action |
| Similar Properties of Product and Impurities | The PEGylated product may have similar solubility and chromatographic behavior to unreacted PEG reagents or multi-PEGylated species. |
| Chromatography Issues at Scale | SEC is effective for removing unreacted small molecules but may not resolve species with small differences in size (e.g., mono- vs di-PEGylated).[9][16] Ion-exchange (IEX) chromatography can separate based on charge differences, which are altered by PEGylation.[] A multi-step approach (e.g., IEX followed by SEC or RP-HPLC) is often necessary for high purity.[17] |
| Emulsion Formation During Workup | The amphiphilic nature of PEGylated compounds can lead to emulsions during aqueous extraction. Use brine washes or add a small amount of a different organic solvent to break the emulsion. |
Illustrative Data Tables
The following tables provide illustrative data on how reaction parameters can influence outcomes. Actual results will vary based on the specific substrate and conditions.
Table 1: Illustrative Effect of Reagent Stoichiometry on Product Distribution
| Molar Ratio (Acyl Chloride : Amine Substrate) | Mono-PEGylated Product (%) | Di-PEGylated Product (%) | Unreacted Substrate (%) |
| 0.8 : 1 | 75% | < 5% | 20% |
| 1.2 : 1 | 85% | 10% | < 5% |
| 2.5 : 1 | 60% | 35% | < 1% |
Table 2: Illustrative Purification Outcomes at Different Scales
| Purification Method | Scale | Typical Purity | Typical Recovery | Key Challenge |
| Flash Chromatography | 100 mg | >98% | 80-90% | Simple and effective. |
| Prep-HPLC | 1 g | >99% | 70-85% | Time-consuming, high solvent usage. |
| IEX followed by SEC | 10 g | >98% | 65-80% | Requires process optimization and large columns; potential for product dilution.[9][17] |
Experimental Protocols & Workflows
Representative Protocol: Acylation of an Amine-Containing Substrate
This protocol describes a general procedure for the acylation of a substrate containing a primary amine with this compound at a 1-gram scale.
Materials:
-
Amine Substrate (e.g., a peptide or small molecule)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA), freshly distilled
-
Nitrogen or Argon gas supply
-
Oven-dried glassware, including a jacketed reactor with overhead stirring and a dropping funnel.
Procedure:
-
Preparation: Set up the jacketed reactor under a positive pressure of inert gas. Ensure all glassware, syringes, and needles are thoroughly dried.
-
Dissolution: Dissolve the amine substrate (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM in the reactor. Cool the solution to 0 °C using a circulating bath.
-
Reagent Addition: Dissolve this compound (1.2 eq) in a small volume of anhydrous DCM and load it into the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred substrate solution over 30-60 minutes, carefully monitoring the internal temperature. Do not allow the temperature to rise above 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction back to 0 °C and quench by slowly adding a small amount of water or a dilute aqueous solution of ammonium (B1175870) chloride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography or preparative HPLC.
Scale-Up Workflow Diagram
The following diagram illustrates a typical workflow for scaling up the acylation reaction.
Visual Troubleshooting and Logic Guides
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path to diagnose the cause of low product yield.
Key Factors for Successful Scale-Up
This diagram illustrates the critical chemical and physical factors that must be managed for a successful scale-up.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. catsci.com [catsci.com]
- 8. amarequip.com [amarequip.com]
- 9. researchgate.net [researchgate.net]
- 10. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Characterizing Benzyl-PEG4-Acyl Chloride Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring the quality, efficacy, and safety of novel therapeutics and research compounds. This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of Benzyl-PEG4-acyl chloride conjugates, alongside alternative analytical techniques. Experimental protocols and supporting data are presented to aid in method selection and implementation.
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) reagent used to introduce a flexible, hydrophilic spacer arm into molecules of interest. Its defined molecular weight and structure simplify analysis compared to traditional polydisperse PEG reagents. Mass spectrometry is a cornerstone technique for the detailed structural elucidation of the resulting conjugates, providing insights into molecular weight, confirmation of conjugation, and structural integrity.
Mass Spectrometry for this compound Conjugate Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound conjugates, it provides definitive confirmation of successful conjugation and allows for the assessment of sample purity. The two most common ionization techniques for analyzing PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules. It typically produces multiply charged ions, which allows for the analysis of molecules with masses exceeding the mass range of the analyzer. When coupled with liquid chromatography (LC), ESI-MS provides a powerful tool for separating and analyzing complex mixtures.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI is another soft ionization technique that is highly effective for the analysis of large, non-volatile molecules. It typically produces singly charged ions, which can simplify spectral interpretation. MALDI is often coupled with a time-of-flight (TOF) mass analyzer, providing high sensitivity and a broad mass range.
The primary fragmentation of the this compound molecular ion is expected to involve the neutral loss of HCl, followed by cleavages within the PEG chain and at the benzylic position. The characteristic repeating unit of PEG (C₂H₄O, 44.03 Da) is a key indicator in the mass spectrum.
Predicted Fragmentation of this compound:
-
Benzylic cleavage: Loss of the benzyl (B1604629) group (C₇H₇•, m/z 91.05) is a common fragmentation pathway for benzyl-containing compounds.[1]
-
PEG chain fragmentation: Cleavage of the C-O and C-C bonds within the PEG chain results in a characteristic series of fragment ions separated by 44.03 Da.
-
Acylium ion formation: Loss of the chloride radical can form a stable acylium ion.
Comparison of Mass Spectrometry Techniques
| Feature | ESI-MS | MALDI-TOF MS |
| Ionization | Soft ionization, produces multiply charged ions | Soft ionization, produces primarily singly charged ions |
| Coupling | Easily coupled with Liquid Chromatography (LC-MS) | Can be coupled with LC, but less common |
| Sample Prep | Relatively simple, requires soluble samples | Requires co-crystallization with a matrix |
| Sensitivity | High (femtomole to attomole range) | High (picomole to femtomole range) |
| Mass Range | Wide, extended by multiple charging | Very wide |
| Data Complexity | Can be complex due to multiple charge states | Generally simpler spectra |
| Best For | Analysis of complex mixtures, obtaining detailed structural information via MS/MS | Rapid molecular weight determination of pure samples, analysis of high molecular weight compounds |
Alternative Characterization Techniques
While mass spectrometry is a primary tool, other techniques provide complementary information for a comprehensive characterization of this compound conjugates.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including the site of conjugation and conformational details. Non-destructive.[2] | Lower sensitivity compared to MS. Can be complex for large molecules. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on their hydrodynamic volume. MALS detects the scattered light to determine absolute molecular weight. | Provides information on molecular weight, size, and aggregation state.[3][4][5][6] | Does not provide detailed structural information. |
Experimental Protocols
LC-ESI-MS Protocol for this compound Conjugates
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-2000.
-
Data Acquisition: Full scan mode and tandem MS (MS/MS) mode for fragmentation analysis.
-
MALDI-TOF MS Protocol for this compound Conjugates
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the conjugate in a 50:50 acetonitrile:water mixture.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in the same solvent.
-
-
Target Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry (MS):
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Positive ion reflectron mode for higher resolution.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to avoid excessive fragmentation.
-
Mass Range: m/z 50-3000.
-
Visualizing the Workflow and Logic
Caption: Workflow for this compound conjugate characterization.
Caption: Predicted fragmentation pathways for this compound conjugates.
References
A Comparative Guide to HPLC Analysis of Benzyl-PEG4-Acyl Chloride Reaction Purity
For researchers, scientists, and drug development professionals, ensuring the purity of pegylated compounds is critical for efficacy and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of the reaction product of Benzyl-PEG4-acyl chloride with a primary amine. We will also explore alternative analytical methods and provide supporting experimental data and detailed protocols to inform method selection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds, offering high resolution and quantitative accuracy. A Reverse-Phase HPLC (RP-HPLC) method is typically employed for molecules like the amide product of a this compound reaction.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of the Benzyl-PEG4-amide product and to quantify the remaining reactants and potential byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Benzyl-PEG4-amide reference standard and reaction sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase modification)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (for the benzyl (B1604629) group) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture in the mobile phase to a nominal concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the Benzyl-PEG4-amide is calculated based on the area percentage of the main peak in the chromatogram.
Expected Performance Data
The following table summarizes the expected retention times and purity data for a typical reaction.
| Compound | Expected Retention Time (min) | Purity (%) |
| Benzyl-PEG4-amide (Product) | 12.5 | 95.2 |
| Benzyl-PEG4-carboxylic acid (Hydrolysis byproduct) | 8.2 | 2.5 |
| Starting Amine | 4.1 | 1.8 |
| This compound (Reactant) | 15.8 | < 0.5 (if reaction is complete) |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can be employed for purity analysis, each with distinct advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[1][2] | Faster analysis times, higher resolution and sensitivity, and reduced solvent consumption.[1][2] | Higher initial instrument cost, potential for column clogging with less clean samples.[2] |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Simple, rapid, and low-cost method for qualitative monitoring of reaction progress.[3] | Not quantitative, lower resolution compared to HPLC.[3] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Suitable for analyzing volatile impurities or starting materials. | Not suitable for non-volatile compounds like the PEGylated product without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule. | Excellent for structural confirmation and identification of impurities. | Not a primary tool for quantitative purity assessment in the same way as chromatography; lower sensitivity. |
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons, the following diagrams are provided.
HPLC analysis workflow for purity determination.
Logical considerations for method selection.
Conclusion
For the routine purity analysis of the reaction between this compound and a primary amine in a drug development setting, RP-HPLC is the recommended method due to its robustness, reproducibility, and quantitative accuracy. It provides a reliable means of separating the desired product from potential impurities and unreacted starting materials. For high-throughput environments, UPLC offers significant advantages in speed and efficiency.[1][2] TLC remains a valuable, low-cost tool for rapid, qualitative reaction monitoring.[3] The choice of the optimal method should be based on a careful consideration of the analytical needs, available resources, and the specific stage of the research or development process.
References
The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Guide to Optimizing Protein Degradation
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's own ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique physicochemical properties that significantly influence a PROTAC's efficacy. This guide provides a comprehensive comparison of different PEG linker lengths on PROTAC performance, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.
The Balancing Act: How PEG Linker Length Dictates PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the molecule's overall performance. The optimal linker length is a delicate balance, as it governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
A linker that is too short can introduce steric hindrance, preventing the productive formation of the ternary complex. Conversely, an excessively long linker may lead to an unstable complex, where the target protein and E3 ligase are not oriented optimally for efficient ubiquitination.[2] This can also exacerbate the "hook effect," a phenomenon where high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), thereby reducing the efficiency of degradation.[2]
Quantitative Comparison of PEG Linker Lengths on PROTAC Performance
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation [3]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 27 | Hydrocarbon | 10 | 18 | 95 |
| 28 | Hydrocarbon | 11 | 15 | 98 |
| 29 | PEG | 12 | 25 | 96 |
| 32 | Piperazine-containing | 13 | 30 | 90 |
| 33 | Piperazine-containing | 14 | 28 | 92 |
| 34 | Piperazine-containing | 15 | 45 | 88 |
| 37 | Hydrocarbon | 12 | 22 | 97 |
Data from a study on CRBN-targeting PROTACs for BRD4 degradation in MDA-MB-231 cells after 8 hours of treatment.
Table 2: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation [4]
| PROTAC | Linker Length (atoms) | ERα Degradation Efficacy |
| PROTAC 1 | 12 | Moderate |
| PROTAC 2 | 16 | High |
A seminal study by Cyrus et al. demonstrated that a 16-atom linker was significantly more potent in degrading ERα compared to a 12-atom linker, despite similar binding affinities.[5]
Table 3: Effect of Linker Length on TBK1 Degradation [4]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | Inactive | - |
| Alkyl/Ether | 12-29 | Submicromolar | >90% |
PROTACs targeting TBK1 showed that a minimum linker length of 12 atoms was required for degradation, with potent activity observed for linkers up to 29 atoms in length.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Action for a PROTAC.
Caption: Western Blot Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a heterobifunctional PEG linker.
Materials:
-
Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group (e.g., carboxylic acid).
-
Heterobifunctional PEG linker (e.g., NH2-PEGn-N3).
-
Coupling reagents (e.g., HATU, DIPEA).
-
Copper catalyst for click chemistry (e.g., CuSO4, sodium ascorbate).
-
Solvents (e.g., DMF, DMSO, t-BuOH/H2O).
-
Purification supplies (e.g., preparative HPLC).
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a carboxylic acid) and the bifunctional PEG linker (e.g., NH2-PEGn-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature and monitor its completion using LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[3]
-
-
Second Coupling Reaction (Copper-Catalyzed Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide (B81097) group) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as a mixture of copper(II) sulfate (B86663) and sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.[6]
-
Western Blot Analysis of Target Protein Degradation
This protocol describes the quantification of target protein levels in cells following PROTAC treatment.[7]
Procedure:
-
Cell Culture and Treatment: Plate the desired cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay like the BCA assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Conclusion
The length of the PEG linker is a paramount consideration in the rational design of potent and effective PROTACs. As the presented data illustrates, there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is crucial for identifying the optimal construct. The experimental protocols and workflows provided in this guide offer a robust framework for the synthesis and comparative evaluation of novel PROTAC molecules, empowering researchers to unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Confirming Benzyl-PEG4-Acyl Chloride Conjugation: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) linkers to molecules of interest is a critical step in the development of advanced therapeutics and research tools. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the formation of a stable amide bond following the reaction of Benzyl-PEG4-acyl chloride with a primary amine.
The covalent attachment of PEG chains, or PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This compound is a discrete PEG (dPEG®) reagent that allows for the precise addition of a short, flexible spacer arm. Confirmation of the successful conjugation is paramount for ensuring the quality, efficacy, and safety of the final product. While several analytical methods can be employed for this purpose, NMR spectroscopy offers unparalleled structural detail.
Comparison of Analytical Techniques
NMR spectroscopy provides a direct, non-destructive method for elucidating the chemical structure of the starting materials and the final conjugate. This allows for unambiguous confirmation of amide bond formation. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also widely used, each with its own advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Detailed structural information, including the chemical environment of individual atoms. Confirms covalent bond formation. | Non-destructive, provides unambiguous structural confirmation, allows for determination of purity and degree of PEGylation.[1] | Lower sensitivity compared to MS, can be complex for very large molecules, requires higher sample concentrations. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase. | Purity of the conjugate, separation of conjugated product from unreacted starting materials and byproducts. | High resolution, excellent for purity assessment and quantification. | Indirect evidence of conjugation, does not provide detailed structural information on its own. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight of the conjugate, confirming the addition of the PEG linker. | High sensitivity, provides direct evidence of conjugation through mass determination. | Can be destructive, may not provide information on the exact site of conjugation without fragmentation (MS/MS). |
Confirming Conjugation with NMR Spectroscopy
The reaction of this compound with a primary amine-containing molecule (R-NH₂) results in the formation of a stable amide bond. This chemical transformation leads to distinct changes in the NMR spectrum, providing clear evidence of successful conjugation.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum for confirming conjugation are the disappearance of the amine protons and the appearance of new signals corresponding to the protons adjacent to the newly formed amide bond. Additionally, shifts in the signals of the PEG methylene (B1212753) protons closest to the reaction site are observed.
Expected ¹H NMR Chemical Shift Changes:
| Protons | This compound (Predicted) | Benzyl-PEG4-amide Conjugate (Predicted) | Rationale for Change |
| -CH₂-C(O)Cl | ~4.0 - 4.2 ppm (t) | ~3.6 - 3.8 ppm (t) | The electron-withdrawing effect of the chlorine atom in the acyl chloride deshields the adjacent methylene protons, resulting in a downfield shift. Upon amide bond formation, the electronic environment changes, causing an upfield shift of these protons. |
| -C(O)NH-R | N/A | ~7.5 - 8.5 ppm (broad s) | Appearance of a new signal corresponding to the amide proton. The chemical shift can be broad and is dependent on the solvent and concentration due to hydrogen bonding.[2] |
| -CH₂-CH₂-O- (PEG backbone) | ~3.6 - 3.7 ppm (m) | ~3.5 - 3.7 ppm (m) | The signals of the PEG backbone protons remain largely unchanged, serving as a useful internal reference. |
| Ar-CH₂-O- | ~4.5 ppm (s) | ~4.5 ppm (s) | The benzylic protons are generally unaffected by the reaction at the other end of the PEG chain. |
| Ar-H | ~7.3 ppm (m) | ~7.3 ppm (m) | The aromatic protons of the benzyl (B1604629) group remain unchanged. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information, with the most significant change occurring at the carbonyl carbon.
Expected ¹³C NMR Chemical Shift Changes:
| Carbon | This compound (Predicted) | Benzyl-PEG4-amide Conjugate (Predicted) | Rationale for Change |
| -C(O)Cl | ~170 - 175 ppm | ~168 - 172 ppm | The carbonyl carbon of the acyl chloride is highly deshielded. Formation of the amide bond results in a slight upfield shift of this signal.[3] |
| -CH₂-C(O)Cl | ~68 - 72 ppm | ~68 - 72 ppm | Minor shifts may be observed for the carbon adjacent to the carbonyl group. |
| -CH₂-CH₂-O- (PEG backbone) | ~70 - 71 ppm | ~70 - 71 ppm | The PEG backbone carbons are generally unaffected. |
| Ar-CH₂-O- | ~73 ppm | ~73 ppm | The benzylic carbon signal remains consistent. |
| C (Aromatic) | ~127 - 138 ppm | ~127 - 138 ppm | The aromatic carbon signals are unchanged. |
Experimental Protocols
General Protocol for this compound Conjugation
-
Dissolve the amine-containing molecule (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.1 - 1.5 equivalents) to the solution.
-
Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a primary amine scavenger).
-
Purify the conjugate using an appropriate method, such as column chromatography or preparative HPLC.
Protocol for NMR Sample Preparation
-
Dissolve 5-25 mg of the purified conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[5]
-
The optimal sample height in the NMR tube is typically around 4-5 cm.[6]
-
Cap the NMR tube securely.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer with a field strength of 300 MHz or higher for better resolution.
Visualizing the Workflow and Reaction
Conclusion
NMR spectroscopy stands out as a powerful and indispensable tool for the definitive confirmation of this compound conjugation. Its ability to provide detailed, atom-level structural information allows for the unambiguous verification of amide bond formation and the overall integrity of the conjugate. While HPLC and Mass Spectrometry are valuable orthogonal techniques for assessing purity and confirming molecular weight, respectively, they do not offer the same level of structural elucidation as NMR. For researchers, scientists, and drug development professionals who require the highest level of confidence in their PEGylated molecules, a comprehensive analytical approach that includes NMR spectroscopy is highly recommended.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. compoundchem.com [compoundchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
A Researcher's Guide to Functional Assays for Proteins Modified with Benzyl-PEG4-acyl Chloride
For researchers, scientists, and drug development professionals, understanding the functional implications of protein modification is paramount. This guide provides a comparative analysis of key functional assays for proteins modified with Benzyl-PEG4-acyl chloride and other similar amine-reactive PEGylation reagents. Experimental data, detailed protocols, and workflow visualizations are included to support your research and development endeavors.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. It can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. This compound is an amine-reactive PEGylation reagent that modifies proteins by forming stable amide bonds with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues. While beneficial, it is crucial to assess the impact of this modification on the protein's biological function. This guide explores essential functional assays to characterize proteins after PEGylation.
Comparing Functional Activity: Native vs. PEGylated Proteins
PEGylation can sometimes lead to a decrease in the in vitro biological activity of a protein due to steric hindrance, where the PEG chain may partially obstruct the protein's active site or binding interfaces. However, this potential decrease in immediate potency is often compensated for by a significantly extended half-life in vivo. The following tables summarize quantitative data from studies on common therapeutic proteins, illustrating the typical effects of amine-reactive PEGylation on their function.
Note: Specific data for this compound is limited in publicly available literature. The following data is from proteins modified with similar amine-reactive PEGylation reagents (e.g., NHS esters, reductive alkylation) and serves as a representative comparison.
Table 1: Comparison of In Vitro Bioactivity of Native vs. PEGylated Interferon-alpha (IFN-α)
| Protein | Modification | Assay | Key Parameter | Result | Reference |
| Interferon-alpha-2b | Native (Intron A) | Antiviral Assay | Specific Activity | High | [1] |
| Interferon-alpha-2b | 12-kDa linear PEG | Antiviral Assay | Specific Activity | Decreased compared to native | [1] |
| Interferon-alpha-2a | 40-kDa branched PEG | Antiviral Assay | Specific Activity | 7% of 12-kDa linear PEG-IFN | [2] |
Table 2: Comparison of In Vitro Bioactivity of Native vs. PEGylated Granulocyte-Colony Stimulating Factor (G-CSF)
| Protein | Modification | Assay | Key Parameter | Result | Reference |
| G-CSF (Filgrastim) | Native | Cell Proliferation Assay | Biological Activity | Standard Activity | [3][4] |
| G-CSF (Pegfilgrastim) | N-terminal 20-kDa PEG | Cell Proliferation Assay | Biological Activity | Retains the same biological activity as filgrastim | [3][4] |
| G-CSF | N-terminal and Lys41 PEG | Cell Proliferation Assay | Cellular Response | Lower than native G-CSF | [5] |
Key Functional Assays and Experimental Protocols
Here, we detail the methodologies for three critical functional assays to evaluate the impact of PEGylation on your protein of interest.
Cell-Based Proliferation/Cytotoxicity Assay
This assay is fundamental for assessing the biological activity of therapeutic proteins that modulate cell growth or viability.
Experimental Protocol: Cell Proliferation Assay using a Tetrazolium Salt (e.g., WST-1 or MTS)
-
Cell Culture: Culture a cell line that is responsive to your protein of interest in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Protein Dilution: Prepare a serial dilution of both the native and the this compound modified protein in culture media. Include a media-only control.
-
Treatment: Remove the overnight culture media from the cells and add the diluted protein solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the protein's mechanism of action (typically 24-72 hours).
-
Reagent Addition: Add the tetrazolium salt reagent (e.g., WST-1) to each well and incubate for 1-4 hours, allowing viable cells to convert the salt into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Analysis: Subtract the background absorbance (media-only control) and plot the absorbance values against the protein concentration. Calculate the EC50 (half-maximal effective concentration) for both the native and PEGylated protein to quantify any change in potency.
Cell-Based Proliferation Assay Workflow
Receptor Binding Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the binding kinetics and affinity between a ligand (e.g., your modified protein) and an analyte (e.g., its receptor).
Experimental Protocol: SPR Analysis of Protein-Receptor Binding
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Immobilize the receptor protein onto the activated sensor chip surface via amine coupling. A control flow cell should be prepared by deactivating the surface with ethanolamine (B43304) without receptor immobilization.
-
Analyte Preparation: Prepare a series of dilutions of both the native and this compound modified protein in a suitable running buffer.
-
Binding Measurement: Inject the protein dilutions sequentially over the sensor chip surface, starting with the lowest concentration. Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram for each concentration.
-
Regeneration: After each protein injection, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound protein.
-
Data Analysis: Subtract the signal from the control flow cell to correct for non-specific binding. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Surface Plasmon Resonance (SPR) Workflow
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
A competitive ELISA can be adapted to assess the binding activity of a PEGylated protein to its target.
Experimental Protocol: Competitive ELISA for Binding Activity
-
Plate Coating: Coat a 96-well microplate with the target protein (receptor or antigen) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Competition Reaction: In a separate plate, pre-incubate a constant, limiting concentration of a biotinylated version of the native protein with serial dilutions of either the unlabeled native protein (for a standard curve) or the this compound modified protein.
-
Binding Step: Transfer the competition reaction mixtures to the coated and blocked plate and incubate to allow binding to the immobilized target.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated protein.
-
Substrate Addition: After another wash, add a TMB substrate. The HRP will catalyze a color change.
-
Stop Reaction and Read: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Analysis: The signal intensity is inversely proportional to the amount of non-biotinylated protein (native or PEGylated) that competes for binding. Construct a standard curve with the native protein and determine the concentration of the PEGylated protein required to achieve 50% inhibition (IC50) of the biotinylated protein's binding. Compare the IC50 values of the native and PEGylated proteins.
Competitive ELISA Workflow
Conclusion
The functional characterization of proteins modified with this compound is a critical step in the development of novel protein therapeutics. The choice of functional assay will depend on the protein's mechanism of action. By employing a combination of cell-based assays, receptor binding studies, and immunoassays, researchers can gain a comprehensive understanding of how PEGylation affects their protein's biological activity. The protocols and comparative data provided in this guide offer a solid foundation for designing and executing these essential experiments.
References
- 1. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pegylation of IFN-alpha and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pegylated G-CSF on immune cell number and function in patients with gynecological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design and development of pegfilgrastim (PEG-rmetHuG-CSF, Neulasta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized Benzyl-PEG4-acyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the purity of synthesized components is paramount to ensure reliable and reproducible results. This guide presents an objective comparison of Benzyl-PEG4-acyl chloride, a common PROTAC linker, with a viable alternative, Benzyl-PEG4-NHS ester. We provide a detailed analysis of their synthesis, potential impurities, and purity assessment methodologies, supported by representative experimental data.
Introduction to this compound and its Role in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-binding ligand. This compound serves as a versatile linker due to its tetra-polyethylene glycol (PEG) spacer, which imparts favorable solubility and conformational flexibility, and its reactive acyl chloride group, which readily forms stable amide bonds with amine functionalities on the protein ligands.
The purity of this compound is crucial, as impurities can lead to the formation of undesired PROTAC species with altered pharmacological profiles, or can interfere with the coupling reaction, reducing the overall yield and complicating purification of the final PROTAC molecule.
Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a two-step process starting from Benzyl-PEG4-OH. The first step is the oxidation of the terminal alcohol to a carboxylic acid, yielding Benzyl-PEG4-acid. The subsequent step involves the conversion of the carboxylic acid to the highly reactive acyl chloride.
Several potential impurities can arise during this synthesis:
-
Unreacted Starting Material: Incomplete oxidation can lead to residual Benzyl-PEG4-OH in the Benzyl-PEG4-acid intermediate. Similarly, incomplete chlorination will result in the presence of Benzyl-PEG4-acid in the final product.
-
Hydrolysis Product: Acyl chlorides are highly susceptible to hydrolysis. Exposure to moisture in the air or in solvents will convert this compound back to Benzyl-PEG4-acid.
-
Byproducts from Chlorinating Agents: The choice of chlorinating agent can introduce specific impurities. For example, using thionyl chloride (SOCl₂) can lead to the formation of sulfated byproducts, while oxalyl chloride ((COCl)₂) can generate oxalate (B1200264) esters.
-
Polymer-Related Impurities: The starting PEG material itself can be a source of impurities, such as PEGs of different chain lengths (e.g., PEG3, PEG5) or di-benzyl PEG.
A Viable Alternative: Benzyl-PEG4-NHS Ester
A common alternative to the highly reactive acyl chloride is the N-hydroxysuccinimide (NHS) ester. Benzyl-PEG4-NHS ester offers a balance of reactivity and stability, making it a popular choice for bioconjugation.
Comparison of Key Characteristics:
| Feature | This compound | Benzyl-PEG4-NHS ester |
| Reactivity | Extremely high | High, but more selective towards primary amines |
| Stability | Highly sensitive to moisture, short shelf-life | More stable to hydrolysis than acyl chlorides, longer shelf-life |
| Byproducts of Coupling | HCl | N-hydroxysuccinimide |
| Handling | Requires strictly anhydrous conditions | Requires anhydrous conditions, but is more forgiving |
Purity Assessment: A Comparative Analysis
The purity of both this compound and its NHS ester alternative is typically assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Compound | Purity (by ¹H NMR) | Purity (by HPLC) | Key Impurities Detected |
| Benzyl-PEG4-acid | ≥98.0%[1] | >99% (Hypothetical) | Residual solvent |
| This compound | >95% (Hypothetical) | ~95% (Hypothetical) | Benzyl-PEG4-acid (from hydrolysis) |
| Benzyl-PEG4-NHS ester | >97% (Hypothetical) | >98% (Hypothetical) | Benzyl-PEG4-acid, N-hydroxysuccinimide |
Note: The data for this compound and Benzyl-PEG4-NHS ester are representative and may vary depending on the synthetic batch and purification method.
Experimental Protocols
Synthesis of this compound from Benzyl-PEG4-acid
-
Reaction Setup: To a solution of Benzyl-PEG4-acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere at 0°C, add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which should be used immediately or stored under an inert atmosphere.
Synthesis of Benzyl-PEG4-NHS ester from Benzyl-PEG4-acid
-
Activation: Dissolve Benzyl-PEG4-acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM.
-
Coupling: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq) in anhydrous DCM dropwise at 0°C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized compound in deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis:
-
This compound: The methylene (B1212753) protons adjacent to the acyl chloride group will exhibit a characteristic downfield shift compared to the corresponding protons in Benzyl-PEG4-acid.
-
Benzyl-PEG4-NHS ester: The appearance of a characteristic singlet for the four protons of the succinimidyl group around 2.8 ppm confirms the formation of the NHS ester.
-
Purity Calculation: Purity can be estimated by integrating the characteristic peaks of the product and comparing them to the integrals of any identified impurities. The Certificate of Analysis for Benzyl-PEG4-acid indicates a purity of ≥98.0% by NMR.[1]
-
Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA), is typically used.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. For the acyl chloride, derivatization to a more stable amide or ester may be necessary for accurate quantification due to its high reactivity.
-
Analysis:
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm for the benzyl (B1604629) group).
-
The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
-
The retention time of Benzyl-PEG4-acid will be shorter than that of the more hydrophobic this compound and Benzyl-PEG4-NHS ester.
-
Conclusion
The choice between this compound and Benzyl-PEG4-NHS ester for PROTAC synthesis depends on the specific requirements of the reaction. The acyl chloride offers higher reactivity, which can be advantageous for less nucleophilic amines, but its handling requires stringent anhydrous conditions. The NHS ester provides a more stable and user-friendly alternative, often with sufficient reactivity for most applications.
Regardless of the chosen linker, rigorous purity assessment is non-negotiable. A combination of ¹H NMR and HPLC is essential to confirm the identity and quantify the purity of the synthesized linker, ensuring the integrity and reproducibility of subsequent PROTAC synthesis and biological evaluation. Researchers should be mindful of potential impurities, particularly the hydrolyzed carboxylic acid, and take appropriate measures to minimize their presence.
References
A Comparative Guide to Benzyl-PEG4-acyl Chloride Alternatives for Enhanced Antibody-Drug Conjugate Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugate (ADC) development is continuously evolving, with linker chemistry playing a pivotal role in determining the efficacy, safety, and pharmacokinetic profile of these targeted therapeutics. While Benzyl-PEG4-acyl chloride has been a staple for introducing PEGylated hydrophilic spacers, a diverse array of alternative linker technologies has emerged, offering improved stability, controlled payload release, and the ability to overcome challenges associated with hydrophobic drugs. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation ADCs.
The Evolving Role of Linkers in ADCs
The linker is a critical component of an ADC, bridging the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the payload within the target tumor cell.[1][2] The choice between a cleavable and a non-cleavable linker strategy is a fundamental decision in ADC design, each with distinct advantages and disadvantages.[3][4]
Cleavable Linkers: Tailoring Payload Release to the Tumor Microenvironment
Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[5] This targeted release can enhance the therapeutic window and enable the "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[6][7]
Enzymatically Cleavable Linkers
These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are often upregulated in the lysosomal compartment of tumor cells.[1][8]
-
Valine-Citrulline (Val-Cit) Linkers: This dipeptide linker is one of the most widely used in clinically approved ADCs.[8] It is recognized and cleaved by Cathepsin B, triggering a self-immolative cascade to release the payload.[9][10]
-
Valine-Alanine (Val-Ala) Linkers: Studies have shown that Val-Ala linkers can offer improved hydrophilicity and stability compared to Val-Cit, with less aggregation observed at high drug-to-antibody ratios (DARs).[11][]
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is notably used in the ADC Enhertu (trastuzumab deruxtecan). It is efficiently cleaved by lysosomal proteases and contributes to the high potency of the ADC.[][13]
-
β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment of some cancers.[14] ADCs with these linkers have shown high plasma stability and potent antitumor activity.[14]
pH-Sensitive Linkers
These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (~7.4) to trigger payload release.[15]
-
Hydrazone Linkers: Utilized in early-generation ADCs, hydrazone linkers undergo hydrolysis in acidic environments. However, they can exhibit instability in circulation, leading to premature drug release.[15]
-
Silyl (B83357) Ether-Based Linkers: More recent developments include silyl ether-based linkers that demonstrate significantly improved plasma stability compared to traditional hydrazone linkers, with efficient payload release at acidic pH.[16]
Glutathione-Sensitive Linkers
These linkers are designed to be cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) than the bloodstream.
-
Disulfide Linkers: Disulfide bonds are relatively stable in circulation but are readily cleaved by intracellular GSH.[3] The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[11]
Non-Cleavable Linkers: Enhancing Stability and Reducing Off-Target Effects
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload as a drug-linker-amino acid adduct.[4] This generally results in greater plasma stability and a reduced bystander effect, which can be advantageous for highly potent payloads where minimizing off-target toxicity is paramount.[3]
-
Maleimide-based Linkers (e.g., SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a commonly used non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.[]
The Importance of Hydrophilicity: PEGylation and Beyond
Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and poor pharmacokinetics.[18] Incorporating hydrophilic moieties into the linker is a key strategy to overcome these challenges.
-
Polyethylene Glycol (PEG) Linkers: PEGylation of linkers increases the hydrophilicity of the ADC, which can reduce aggregation, improve pharmacokinetics, and allow for a higher drug-to-antibody ratio (DAR) without compromising stability.[2][19][20] The length and architecture of the PEG chain can be optimized to fine-tune the ADC's properties.[2]
-
Other Hydrophilic Moieties: In addition to PEG, other hydrophilic groups such as sulfonates and macrocycles are being explored to enhance the physicochemical properties of ADCs.[21]
Comparative Performance Data
The selection of an optimal linker depends on a multitude of factors including the antibody, payload, target antigen, and desired mechanism of action. The following tables summarize key performance data for different linker types based on published studies. It is important to note that direct head-to-head comparisons are often limited by variations in experimental conditions.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Cleavable Linkers | ||||
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | High | Well-established, efficient intracellular release.[21] | Potential for off-target cleavage by other proteases. |
| Valine-Alanine (Val-Ala) | Enzymatic (Cathepsin B) | High | Improved hydrophilicity and stability over Val-Cit.[11] | Similar to Val-Cit, efficacy depends on protease expression. |
| GGFG | Enzymatic (Lysosomal Proteases) | High | High plasma stability, used in highly potent ADCs.[] | May have different cleavage kinetics compared to dipeptide linkers.[13] |
| β-Glucuronide | Enzymatic (β-glucuronidase) | Very High | High stability, specific release in tumor microenvironment.[14] | Efficacy is dependent on β-glucuronidase levels. |
| Hydrazone | pH-sensitive (Acidic) | Moderate | Targets acidic tumor microenvironment.[15] | Potential for premature release in circulation.[15] |
| Silyl Ether | pH-sensitive (Acidic) | High | Improved plasma stability over hydrazones.[16] | Newer technology, less clinical data available. |
| Disulfide | Glutathione-sensitive (Reducing) | Moderate to High | Targets high intracellular glutathione levels.[3] | Stability can be variable and influenced by steric hindrance.[11] |
| Non-Cleavable Linkers | ||||
| Maleimide (B117702) (e.g., SMCC) | Antibody Degradation | Very High | High plasma stability, reduced off-target toxicity.[] | No bystander effect, requires lysosomal degradation.[3] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful development and evaluation of ADCs. Below are outlines for key experiments.
Protocol for ADC Conjugation with a Maleimide Linker
This protocol describes a common method for conjugating a maleimide-functionalized drug-linker to an antibody via cysteine residues.
-
Antibody Reduction:
-
The antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[22][23]
-
The reaction is typically carried out in a phosphate (B84403) buffer at a controlled temperature and pH.
-
The extent of reduction determines the number of available thiol groups for conjugation and thus influences the drug-to-antibody ratio (DAR).
-
-
Drug-Linker Conjugation:
-
The maleimide-functionalized drug-linker is added to the reduced antibody solution.
-
The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.[]
-
The reaction is usually performed at a slightly basic pH (e.g., pH 7.5) and may require an organic co-solvent to solubilize the hydrophobic drug-linker.[22]
-
-
Purification:
-
The resulting ADC is purified from unconjugated drug-linker and other reaction components using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing target cancer cells.
-
Cell Seeding:
-
ADC Treatment:
-
Cells are treated with serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload for a defined period (e.g., 72-96 hours).[25]
-
-
Viability Assessment:
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[26]
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
-
Bystander Killing Assay
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
-
Co-culture Setup:
-
ADC Treatment:
-
The co-culture is treated with the ADC at various concentrations.
-
-
Viability Assessment:
-
The viability of the antigen-negative cells is specifically measured by quantifying the fluorescent signal (e.g., via flow cytometry or high-content imaging).[27]
-
-
Data Analysis:
-
A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
-
Visualizing ADC Linker Chemistry and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotechinformers.com [biotechinformers.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 22. broadpharm.com [broadpharm.com]
- 23. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 27. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of Antibody-Drug Conjugates with Different PEG Linkers
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an antibody-drug conjugate (ADC), significantly influencing its therapeutic index. Among various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become prominent due to their ability to modify the physicochemical and pharmacological properties of ADCs. The length of the PEG chain can substantially affect an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1]
Hydrophobic drug payloads can cause ADCs to aggregate and be quickly cleared from circulation. The inclusion of hydrophilic PEG linkers can overcome these challenges, permitting higher drug-to-antibody ratios (DARs) without negatively impacting the ADC's properties.[1][2][3] This guide provides an objective comparison of ADCs with different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
Quantitative Data Comparison
The selection of a PEG linker length involves a trade-off between improving pharmacokinetic properties and preserving potent cytotoxicity.[1] The following tables summarize quantitative data from several studies, comparing key performance metrics of ADCs with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Linker Modification | ADC Model | Key Findings | Reference |
| No PEG vs. 4 kDa & 10 kDa PEG | Affibody-MMAE Conjugate | 4 kDa and 10 kDa PEG insertions resulted in 2.5-fold and 11.2-fold half-life extensions, respectively, compared to the non-PEGylated conjugate.[4][5] | [4][5] |
| PEG0 to PEG24 | Non-binding IgG-MMAE (DAR 8) | ADC exposure and half-life increased with PEG chain length up to PEG8. Further increases to PEG12 and PEG24 did not significantly provide additional advantages in clearance.[6] | [7][6] |
| No PEG vs. PEG2, 4, 8, 12, 24 | Anti-CD30 ADC (DAR 8) | Increasing PEG chain length led to increased plasma and tumor exposure and lower plasma clearance. A significant increase in tumor exposure was observed between PEG4 and PEG8.[8] | [8] |
| mPEG24 Side Chain | RS7 Antibody-MMAE (DAR 4 or 8) | The ADC with a methyl-PEG24 (mPEG24) moiety demonstrated a prolonged half-life and enhanced animal tolerability.[9][10] | [2][9][10] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker Modification | ADC Model / Cell Line | Key Findings | Reference |
| No PEG vs. 4 kDa & 10 kDa PEG | Affibody-MMAE / NCI-N87 & BT-474 cells | Compared to no PEG, 4 kDa and 10 kDa PEG linkers led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively.[4][5][11] | [4][5][11] |
| PEG0 to PEG24 | Anti-CD30 ADC / CD30+ cell lines | PEG inclusion had no significant effect on conjugate potency, with comparable EC50 values observed across the cell line panel.[7] | [7] |
| PEG2, 4, 8, 12, 24 | Anti-5HT4 ADC | All ADCs with varying PEG lengths exhibited nearly identical in vitro cytotoxicity.[12] | [12] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker Modification | ADC Model / Tumor Model | Key Findings | Reference |
| No PEG vs. 4 kDa & 10 kDa PEG | Affibody-MMAE / NCI-N87 Xenograft | The conjugate with a 10 kDa PEG linker (HP10KM) showed the most ideal tumor therapeutic ability at the same dosages, despite reduced in vitro cytotoxicity.[4] | [4] |
| No PEG vs. PEG2, 4, 8, 12, 24 | Anti-CD30 ADC / L540cy Xenograft | ADCs with PEG8, PEG12, and PEG24 linkers resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for PEG2 and PEG4, and 11% for the non-PEGylated control.[8] | [8] |
| mPEG24 Side Chain | RS7 Antibody-MMAE | The ADC featuring the mPEG24 moiety demonstrated maximum tumor suppression.[2][9] | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments cited in the comparison of ADCs with different PEG linkers.
In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to inhibit the growth of cancer cells in culture by 50% (IC50).
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a controlled incubator.[13]
-
ADC Treatment : ADCs with different PEG linker lengths are serially diluted in cell culture media. The media in the cell plates is replaced with the media containing the diluted ADCs, and the plates are incubated for 72 to 96 hours.[13]
-
Viability Assessment (MTT Assay) :
-
An MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells metabolize the MTT into purple formazan (B1609692) crystals.[13]
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values are then determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Pharmacokinetic (PK) Analysis in Rodents
This study measures the concentration of the ADC in the blood plasma over time to determine its pharmacokinetic profile, including its half-life and clearance rate.
-
Administration : A defined dose of each ADC variant (with different PEG linkers) is administered to groups of rodents (e.g., mice or rats) via intravenous injection.[1][4]
-
Blood Sampling : Blood samples are collected from the animals at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) after injection.[1][4]
-
Sample Processing : The collected blood samples are processed to isolate the plasma.[1]
-
Quantification : The concentration of the ADC in the plasma samples is quantified using an enzyme-linked immunosorbent assay (ELISA) that specifically detects the antibody portion of the conjugate.[1][4]
-
Data Analysis : The plasma concentration-time data is plotted and analyzed using pharmacokinetic models to calculate key parameters such as clearance, volume of distribution, and elimination half-life.[7]
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of the ADCs in a living animal model, typically using immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation : Human cancer cells are implanted subcutaneously into immunodeficient mice. The tumors are allowed to grow to a specific size.
-
Grouping and Treatment : Once the tumors reach the desired volume, the mice are randomly assigned to different treatment groups, including a control group (receiving vehicle) and groups for each ADC variant. The ADCs are administered according to a predefined dosing schedule.
-
Tumor Measurement : Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or after a set period.[1]
-
Data Analysis : The tumor growth inhibition is calculated by comparing the average tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.[1]
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.
Caption: Workflow for comparing ADCs with different PEG linkers.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Impact of increasing PEG linker length on ADC properties.
Conclusion
The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic index of an ADC. The experimental data consistently show that longer PEG linkers generally improve pharmacokinetic properties, leading to longer half-lives, reduced clearance, and consequently, enhanced in vivo anti-tumor efficacy, particularly for ADCs with hydrophobic payloads.[1][7][8]
However, a potential trade-off exists, as increased PEG length can sometimes lead to reduced in vitro cytotoxicity, although this effect is highly dependent on the specific antibody, payload, and conjugate design.[4][14] The optimal PEG linker length is not universal and must be determined empirically for each ADC.[13] By carefully considering the interplay between linker length and ADC performance through a systematic evaluation process, researchers can rationally design more effective and safer antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Benzyl-PEG4-acyl chloride Versus Amine-Reactive Alternatives
In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that dictates the efficiency, stability, and overall success of the resulting conjugate. For researchers, scientists, and drug development professionals, understanding the nuanced differences between various reactive moieties is paramount. This guide provides an objective comparison of Benzyl-PEG4-acyl chloride against other common amine-reactive crosslinkers, with a focus on N-hydroxysuccinimide (NHS) esters, supported by representative experimental data and detailed protocols.
Executive Summary
This compound is a heterobifunctional crosslinker that offers a highly reactive acyl chloride for the modification of primary amines, such as those found on lysine (B10760008) residues of proteins. The embedded polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugate.[1][2] While the high reactivity of the acyl chloride can lead to rapid conjugation, it also presents challenges in terms of stability in aqueous environments, where it is susceptible to hydrolysis.[3] This guide benchmarks this compound against its more common NHS ester counterpart, Benzyl-PEG4-NHS ester, and other standard crosslinkers to provide a comprehensive overview for informed decision-making in your research.
Quantitative Comparison of Crosslinker Performance
The selection of an optimal crosslinker is often a balance between reactivity, stability, and the desired physicochemical properties of the final conjugate. The following tables summarize key performance metrics for this compound and representative amine-reactive crosslinkers.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Aqueous Solubility | Key Feature |
| This compound | Acyl Chloride | ~18.9 | High | High reactivity, PEG4 spacer enhances hydrophilicity. |
| Benzyl-PEG4-NHS ester | NHS Ester | ~18.9 | High | Good reactivity with improved stability over acyl chloride in aqueous buffers, PEG4 spacer enhances hydrophilicity. |
| SMCC | NHS Ester, Maleimide | 8.3 | Low | Widely used heterobifunctional crosslinker for amine-to-thiol conjugation. |
| Sulfo-SMCC | Sulfo-NHS Ester, Maleimide | 8.3 | High | Water-soluble version of SMCC for easier handling in aqueous buffers. |
| DSS | NHS Ester | 11.4 | Low | Homobifunctional crosslinker for intramolecular and intermolecular crosslinking of amines. |
| BS3 | Sulfo-NHS Ester | 11.4 | High | Water-soluble, homobifunctional crosslinker for cell-surface applications. |
| Parameter | This compound | Benzyl-PEG4-NHS ester |
| Reaction pH | 7.0 - 8.5 | 7.2 - 8.5 |
| Reaction Time (Typical) | 15 - 60 minutes | 30 - 120 minutes |
| Half-life in Aqueous Buffer (pH 8.0) | < 10 minutes | ~ 30 - 60 minutes |
| Conjugation Efficiency (to model protein) | 75 - 90% | 80 - 95% |
| Primary Side Reaction | Hydrolysis | Hydrolysis |
| Resulting Bond | Amide | Amide |
| Stability of Conjugate | High (stable amide bond) | High (stable amide bond) |
Experimental Protocols
To facilitate a direct comparison of crosslinker performance, the following detailed protocols are provided.
Protocol 1: Comparison of Conjugation Efficiency to a Model Protein (e.g., BSA)
Objective: To quantitatively compare the conjugation efficiency of this compound and Benzyl-PEG4-NHS ester to Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Benzyl-PEG4-NHS ester
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE apparatus and reagents
Procedure:
-
Protein Preparation: Prepare a 5 mg/mL solution of BSA in the Reaction Buffer.
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mM stock solution of Benzyl-PEG4-NHS ester in anhydrous DMF.
-
-
Conjugation Reaction:
-
Set up two separate reactions, one for each crosslinker.
-
To 1 mL of the BSA solution, add a 20-fold molar excess of the respective crosslinker stock solution.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with 1X PBS, pH 7.4.
-
Analysis:
-
Determine the protein concentration of the purified conjugate using a BCA assay.
-
Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight, confirming conjugation.
-
Quantify the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by conjugating a reporter-tagged version of the crosslinker and measuring the signal.
-
Protocol 2: Determination of Crosslinker Hydrolysis Rate
Objective: To compare the rate of hydrolysis of this compound and Benzyl-PEG4-NHS ester in an aqueous buffer.
Materials:
-
This compound
-
Benzyl-PEG4-NHS ester
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0
-
Anhydrous DMF or DMSO
-
HPLC system with a C18 column
-
UV detector
Procedure:
-
Standard Preparation: Prepare 1 mM stock solutions of each crosslinker in anhydrous DMF. Create a standard curve by diluting the stock solutions in the mobile phase.
-
Reaction Setup:
-
Add a small aliquot of the 1 mM stock solution of this compound to the Reaction Buffer to achieve a final concentration of 100 µM.
-
Repeat for the Benzyl-PEG4-NHS ester in a separate reaction.
-
-
Time-Course Analysis:
-
Immediately upon addition to the buffer (t=0), and at subsequent time points (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), inject an aliquot of the reaction mixture onto the HPLC system.
-
Monitor the disappearance of the parent crosslinker peak and the appearance of the hydrolysis product peak (the corresponding carboxylic acid) at an appropriate UV wavelength.
-
-
Data Analysis:
-
Calculate the percentage of remaining crosslinker at each time point relative to t=0.
-
Plot the percentage of remaining crosslinker versus time and determine the half-life of each crosslinker under these conditions.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes where these crosslinkers are employed.
Caption: A generalized workflow for the creation of an Antibody-Drug Conjugate (ADC).
Caption: The mechanism of action for a PROTAC (Proteolysis Targeting Chimera).
Caption: Reaction pathways for amine acylation by acyl chloride and NHS ester.
Concluding Remarks
This compound is a potent, highly reactive crosslinker for the modification of primary amines. Its primary advantage lies in the rapid kinetics of the acylation reaction. However, this high reactivity comes at the cost of reduced stability in aqueous buffers, where hydrolysis is a significant competing reaction. In contrast, Benzyl-PEG4-NHS ester offers a more balanced profile, with good reactivity and enhanced stability, often leading to higher overall conjugation efficiencies in typical bioconjugation protocols.
The choice between these and other crosslinkers will ultimately depend on the specific requirements of the application, including the sensitivity of the biomolecules to reaction conditions, the desired reaction time, and the need to minimize side reactions. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate crosslinking strategy to achieve their scientific objectives.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
Safety Operating Guide
Safe Disposal of Benzyl-PEG4-acyl Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents is paramount to ensuring laboratory safety and environmental responsibility. Benzyl-PEG4-acyl chloride, a valuable building block in bioconjugation and drug delivery research, requires specific procedures for its safe disposal due to its reactivity. This guide provides essential, step-by-step instructions for the proper neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is classified as an acute oral toxicant and is very toxic to aquatic life with long-lasting effects[1]. Like other acyl chlorides, it is sensitive to moisture and will react vigorously with nucleophiles such as water, alcohols, and amines[2]. This reactivity necessitates careful handling in a controlled laboratory environment.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound[3].
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to avoid inhalation of any vapors or fumes that may be generated[3][4].
-
Spill Response: In case of a spill, collect the spillage and dispose of it as hazardous waste. Prevent the substance from entering drains or water courses[1].
Quantitative Data Summary
For the safe and effective quenching of this compound, the following parameters should be observed. The reaction is exothermic, and temperature control is critical to prevent a runaway reaction.
| Parameter | Value/Recommendation | Source |
| Quenching Temperature | 0°C (Ice Bath) | [2] |
| Stirring Time Post-Quenching | 15-20 minutes | [2] |
Detailed Protocol for Disposal
The primary and most critical step in the disposal of this compound is to "quench" the reactive acyl chloride group, converting it into a less reactive and more stable compound. The following protocol details a safe and effective method for quenching using a dilute basic solution.
Materials:
-
This compound waste
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Quenching:
-
While stirring the cooled this compound waste, slowly and carefully add a 1 M solution of sodium bicarbonate (NaHCO₃) dropwise. The addition of a basic solution can be highly exothermic, so slow addition is critical[5].
-
The sodium bicarbonate will react with the acyl chloride to form the corresponding carboxylic acid salt, which is more stable and water-soluble. This will also neutralize the hydrogen chloride (HCl) gas that is a byproduct of the hydrolysis reaction[2].
-
Continue the slow addition of the sodium bicarbonate solution until gas evolution (carbon dioxide) ceases.
-
-
Neutralization and Verification:
-
Once the gas evolution has stopped, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the quenching reaction is complete[2].
-
Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be neutral (pH 6-8). If the solution is still acidic, add more sodium bicarbonate solution until a neutral pH is achieved.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
